11-Hydroxynovobiocin
描述
属性
分子式 |
C31H36N2O12 |
|---|---|
分子量 |
628.6 g/mol |
IUPAC 名称 |
[(3R,4S,5R,6S)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-[(E)-4-hydroxy-3-methylbut-2-enyl]benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate |
InChI |
InChI=1S/C31H36N2O12/c1-14(13-34)6-7-16-12-17(8-10-19(16)35)27(38)33-21-22(36)18-9-11-20(15(2)24(18)43-28(21)39)42-29-23(37)25(44-30(32)40)26(41-5)31(3,4)45-29/h6,8-12,23,25-26,29,34-37H,7,13H2,1-5H3,(H2,32,40)(H,33,38)/b14-6+/t23-,25+,26-,29+/m1/s1 |
InChI 键 |
LCJSKYNFIIXMOR-FXZNJYQSSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 11-Hydroxynovobiocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 11-hydroxynovobiocin, a hydroxylated derivative of the aminocoumarin antibiotic novobiocin (B609625). This document outlines the biosynthetic origins of the precursor molecule, novobiocin, and details the microbial transformation process used to generate this compound. Purification methodologies are also discussed.
Introduction
Novobiocin is an antibiotic produced by several species of Streptomyces, most notably Streptomyces spheroides and Streptomyces niveus.[1] It functions by inhibiting bacterial DNA gyrase, a type II topoisomerase.[1] this compound is a derivative of novobiocin that has been synthesized through microbial hydroxylation. This guide will delve into the technical aspects of its production and purification.
Biosynthesis of the Precursor: Novobiocin
The biosynthesis of novobiocin is a complex process involving the convergence of three distinct pathways to form its characteristic structure, which consists of a 3-dimethylallyl-4-hydroxybenzoic acid moiety (Ring A), an aminocoumarin moiety (Ring B), and a noviose sugar moiety (Ring C). The biosynthetic gene cluster for novobiocin was identified in Streptomyces spheroides NCIB 11891.[2]
Ring A Synthesis: The formation of the benzoic acid derivative begins with prephenate from the shikimic acid pathway. Prephenate is decarboxylated by the enzyme NovF. Subsequently, NovQ catalyzes the prenylation of the phenyl ring using dimethylallyl pyrophosphate (DMAPP).[2]
Ring B Synthesis: The aminocoumarin core originates from L-tyrosine. Tyrosine is activated and tethered to the peptidyl carrier protein (PCP) domain of NovH.[3] A key step in the formation of the coumarin (B35378) ring is the β-hydroxylation of the tethered tyrosine, a reaction catalyzed by the cytochrome P450 monooxygenase, NovI.[3][4] The resulting β-hydroxy-tyrosyl-S-NovH is then oxidized by a heterodimer of NovJ and NovK to a β-ketotyrosyl intermediate, which is crucial for the subsequent cyclization to form the aminocoumarin scaffold.[5]
Ring C Synthesis: The noviose sugar is derived from glucose-1-phosphate. A series of enzymatic modifications, including oxidation, dehydroxylation, epimerization, and methylation, are carried out by the enzymes NovV, NovT, NovW, and NovU, respectively, to produce the final L-noviose sugar.[2]
The final assembly of novobiocin involves the formation of an amide bond between Ring A and Ring B, a reaction catalyzed by novobiocic acid synthetase.
Synthesis of this compound
The primary method for producing this compound is through the microbial hydroxylation of novobiocin. A chemical synthesis route has also been reported but is considered less efficient.
Microbial Synthesis
A specific strain of actinomycete, identified as UC 5762 (NRRL 11111), is capable of transforming novobiocin into this compound.[2] This biotransformation involves the specific hydroxylation at the C-11 position of the novobiocin molecule. This microbial process is noted to be superior to chemical oxidation methods.[2]
Experimental Protocol: Microbial Fermentation
While the full detailed protocol from the primary literature could not be accessed, a general procedure for the microbial transformation can be outlined as follows.
-
Culture Preparation: A vegetative culture of Actinomycete sp. (NRRL 11111) is prepared by inoculating a suitable liquid medium and incubating with agitation.
-
Fermentation: The vegetative culture is used to inoculate a larger fermentation vessel containing a production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.
-
Substrate Feeding: Novobiocin, the substrate for hydroxylation, is added to the fermentation broth. The timing and concentration of novobiocin addition would be critical parameters to optimize for efficient conversion.
-
Monitoring: The progress of the biotransformation is monitored over time by taking samples from the fermentation broth and analyzing for the presence of this compound, likely using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Harvesting: Once the maximum conversion of novobiocin to this compound is achieved, the fermentation is stopped, and the broth is harvested for product purification.
Quantitative Data: Microbial Synthesis
Detailed quantitative data such as yield, conversion rate, and optimal fermentation parameters are not publicly available in the accessed literature. This information would be present in the full text of the primary research article by Sebek and Dolak (1984).
| Parameter | Value | Reference |
| Microorganism | Actinomycete sp. UC 5762 (NRRL 11111) | [2] |
| Substrate | Novobiocin | [2] |
| Product | This compound | [2] |
| Yield | Data not available | - |
| Fermentation Time | Data not available | - |
| Optimal pH | Data not available | - |
| Optimal Temperature | Data not available | - |
Chemical Synthesis
Chemical synthesis of this compound has been reported using selenium dioxide (SeO₂) as an oxidizing agent.[2] However, this method is reported to yield a mixture of 11-hydroxy- and 11-oxonovobiocin, making the purification process more complex and reducing the overall yield of the desired product.[2]
Experimental Protocol: Chemical Oxidation
A general protocol for the selenium dioxide oxidation of a methylene (B1212753) group adjacent to a double bond would involve:
-
Reaction Setup: Novobiocin is dissolved in a suitable solvent, and a stoichiometric amount of selenium dioxide is added.
-
Reaction Conditions: The reaction mixture is heated to an appropriate temperature for a specific duration to allow the oxidation to proceed.
-
Work-up: After the reaction is complete, the selenium byproduct is removed, typically by filtration. The reaction mixture is then subjected to an aqueous work-up to remove any water-soluble impurities.
-
Purification: The crude product, containing a mixture of this compound, 11-oxonovobiocin, and unreacted novobiocin, is then purified using chromatographic techniques.
Quantitative Data: Chemical Synthesis
Specific yields and reaction conditions for the chemical synthesis of this compound are not detailed in the available literature.
| Parameter | Value | Reference |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | [2] |
| Substrate | Novobiocin | [2] |
| Products | This compound, 11-Oxonovobiocin | [2] |
| Yield | Data not available (noted to be a mixture) | [2] |
| Purity | Requires extensive purification | [2] |
Purification of this compound
The purification of this compound from the fermentation broth or chemical reaction mixture involves a combination of extraction and chromatographic techniques.
Experimental Protocol: Purification
-
Solvent Extraction: The harvested fermentation broth is first acidified, and the this compound is extracted into an immiscible organic solvent. The choice of solvent would depend on the polarity and solubility of this compound.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude product.
-
Column Chromatography: The crude extract is subjected to column chromatography for further purification. A silica (B1680970) gel stationary phase is likely used, with a gradient of solvents of increasing polarity to separate this compound from unreacted novobiocin and other impurities.
-
Final Purification: Fractions containing the desired product are collected, pooled, and the solvent is evaporated. Further purification, if necessary, could be achieved by recrystallization or preparative HPLC.
Characterization
The identification and characterization of this compound are performed using various spectroscopic techniques.
| Technique | Observation | Reference |
| Infrared (IR) Spectroscopy | Data not available | [2] |
| Ultraviolet (UV) Spectroscopy | Data not available | [2] |
| ¹H Nuclear Magnetic Resonance (NMR) | Data not available | [2] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data not available | [2] |
Conclusion
This compound can be synthesized from novobiocin through a microbial hydroxylation process that is reported to be more efficient than chemical oxidation. The purification of this compound relies on standard techniques of solvent extraction and column chromatography. While the general methodologies are known, detailed experimental protocols and quantitative data are not widely available in the public domain. Further research to access the primary literature or to re-optimize these procedures would be necessary for researchers and drug development professionals seeking to produce and utilize this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbial hydroxylation of novobiocin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin formation in novobiocin biosynthesis: beta-hydroxylation of the aminoacyl enzyme tyrosyl-S-NovH by a cytochrome P450 NovI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Screening for Biological Activity of 11-Hydroxynovobiocin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comprehensive framework for the biological activity screening of 11-hydroxynovobiocin. As a derivative of the well-characterized antibiotic novobiocin (B609625), its biological activities are presumed to be similar, primarily targeting bacterial DNA gyrase and the eukaryotic 90-kDa heat shock protein (Hsp90). The experimental protocols and data presentation formats provided herein are based on established methods for novobiocin and its analogs, intended to serve as a foundational resource in the absence of specific published data for this compound.
Introduction
Novobiocin is a natural product of Streptomyces niveus that has long been recognized for its antibacterial properties.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][3][4] More recently, novobiocin has been identified as a C-terminal inhibitor of the eukaryotic 90-kDa heat shock protein (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Many of these client proteins are oncoproteins, making Hsp90 an attractive target for cancer therapy.
This compound is a metabolite of novobiocin, produced through microbial hydroxylation. While specific biological activity data for this derivative is not extensively documented in publicly available literature, its structural similarity to novobiocin suggests it may retain activity against DNA gyrase and Hsp90. This guide outlines a systematic approach to screen for and characterize the potential antibacterial and anticancer activities of this compound.
Section 1: Antibacterial Activity Screening
The primary antibacterial target of novobiocin is the GyrB subunit of DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Novobiocin competitively inhibits the ATPase activity of GyrB.
Mechanism of Action: DNA Gyrase Inhibition
The following diagram illustrates the inhibition of DNA gyrase by novobiocin, a mechanism likely shared by this compound.
Experimental Protocols
This in vitro assay directly measures the inhibition of DNA gyrase activity.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA Gyrase enzyme (from E. coli or S. aureus)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL BSA.
-
This compound stock solution (in DMSO)
-
Novobiocin (as a positive control)
-
DMSO (as a vehicle control)
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and the desired concentration of this compound or control.
-
Initiate the reaction by adding DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Stain the gel and visualize the DNA bands under UV light. The conversion of relaxed DNA to the supercoiled form will be inhibited in the presence of an active compound.
This cell-based assay determines the minimum concentration of a compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
Control antibiotics (e.g., novobiocin, ampicillin)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Perform a serial two-fold dilution of this compound and control antibiotics in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation
Quantitative data from antibacterial screening should be summarized for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | Positive | [Insert Value] |
| Bacillus subtilis ATCC 6633 | Positive | [Insert Value] |
| Escherichia coli ATCC 25922 | Negative | [Insert Value] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [Insert Value] |
| [Additional Strain] | [+/-] | [Insert Value] |
Note: This table is a template. The actual values need to be determined experimentally.
Section 2: Anticancer Activity Screening (Hsp90 Inhibition)
Novobiocin inhibits Hsp90 by binding to a C-terminal ATP-binding site, which is distinct from the N-terminal site targeted by other well-known Hsp90 inhibitors like geldanamycin. This inhibition disrupts the Hsp90 chaperone cycle, leading to the degradation of client proteins, many of which are crucial for cancer cell survival and proliferation.
Mechanism of Action: Hsp90 Chaperone Cycle Inhibition
The following diagram illustrates the Hsp90 chaperone cycle and the impact of its inhibition.
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, SKBr3, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Control drug (e.g., novobiocin, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
This technique is used to detect and quantify the levels of specific Hsp90 client proteins (e.g., HER2, Akt, Raf-1) following treatment with an Hsp90 inhibitor.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE system
-
PVDF or nitrocellulose membranes
-
Primary antibodies against Hsp90 client proteins (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a set time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. A decrease in the levels of client proteins indicates Hsp90 inhibition.
Data Presentation
Quantitative data from anticancer screening should be organized for straightforward interpretation.
Table 2: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | [Insert Value] |
| SKBr3 | Breast Cancer | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] |
| [Additional Cell Line] | [Cancer Type] | [Insert Value] |
Note: This table is a template. The actual values need to be determined experimentally.
Table 3: Effect of this compound on Hsp90 Client Protein Levels.
| Treatment | Concentration (µM) | HER2 (% of Control) | Akt (% of Control) | Raf-1 (% of Control) |
|---|---|---|---|---|
| Vehicle Control | 0 | 100 | 100 | 100 |
| This compound | [Conc. 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Conc. 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Conc. 3] | [Insert Value] | [Insert Value] | [Insert Value] |
Note: This table is a template. Values are to be determined by densitometric analysis of Western blots.
Experimental Workflow
The following diagram outlines the workflow for screening the anticancer activity of this compound.
Conclusion
This technical guide provides a comprehensive strategy for the biological activity screening of this compound, focusing on its potential as both an antibacterial and an anticancer agent. The proposed assays are standard, robust methods for evaluating inhibitors of DNA gyrase and Hsp90. The data generated from these experiments will be crucial in elucidating the pharmacological profile of this compound and determining its potential for further drug development. Future research could also explore its effects on other potential targets and its efficacy in in vivo models.
References
Unveiling the Cellular Targets of 11-Hydroxynovobiocin: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and strategies employed in the identification and validation of molecular targets for novel compounds, using the coumarin (B35378) antibiotic novobiocin (B609625) and its derivatives as a guiding framework. While specific experimental data for 11-hydroxynovobiocin is not extensively available in public literature, this document leverages the well-established interaction between novobiocin and its target, the 90-kDa heat shock protein (Hsp90), to illustrate the critical steps in a target discovery campaign. We will delve into detailed experimental protocols, present quantitative data for analogous compounds, and visualize complex biological and experimental workflows.
Introduction: The Challenge of Target Identification
The elucidation of a drug's mechanism of action is a cornerstone of modern drug development. Identifying the specific molecular target of a compound is paramount for understanding its therapeutic effects and potential toxicities. This process, known as target identification and validation, involves a multi-pronged approach combining chemical biology, proteomics, and cellular assays.
Novobiocin, an antibiotic traditionally known to inhibit DNA gyrase in bacteria, has been repurposed as an anticancer agent due to its inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][2] This guide will use the extensive research on novobiocin's interaction with Hsp90 as a case study to provide a practical roadmap for researchers investigating novel compounds like this compound.
Target Identification Strategies: A General Workflow
The initial step in identifying a drug's target is often a broad, unbiased screen to generate a list of potential binding partners. This is typically followed by more focused validation experiments to confirm direct interaction and biological relevance.
Caption: A generalized workflow for drug target identification and validation.
Quantitative Data: Hsp90 Inhibition by Novobiocin and its Analogs
While specific data for this compound is not available, the following table summarizes the inhibitory activities of novobiocin and some of its more potent analogs against Hsp90. This data is crucial for establishing structure-activity relationships (SAR) and for selecting compounds for further development.
| Compound | Target | Assay Type | IC50 / Activity | Cell Line | Reference |
| Novobiocin | Hsp90 (C-terminus) | Client Protein Degradation | ~700 µM | SKBr3 | [1][3] |
| Novobiocin Analog A4 | Hsp90 | Client Protein Degradation | ~1 µM | Breast and Prostate Cancer Cells | [4] |
| Novobiocin Analog (unspecified) | Hsp90 | Anti-proliferative Assay | 1000-fold increase vs. Novobiocin | Not Specified | [1] |
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS)
This technique is used to isolate binding partners of a compound of interest from a complex biological mixture.
Methodology:
-
Immobilization of the Ligand: The compound (e.g., this compound) is chemically coupled to a solid support, such as agarose (B213101) or magnetic beads. A linker may be used to ensure the binding site of the compound remains accessible.
-
Cell Lysate Preparation: Cells of interest are cultured and lysed to release their protein content. The lysate is clarified by centrifugation to remove insoluble material.
-
Affinity Capture: The cell lysate is incubated with the immobilized compound. Proteins that bind to the compound will be captured on the beads.
-
Washing: The beads are washed extensively with buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of the free compound.
-
Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Hsp90 Client Protein Degradation Assay
This is a cell-based assay to confirm the functional inhibition of Hsp90. Inhibition of Hsp90 leads to the degradation of its client proteins via the ubiquitin-proteasome pathway.[5]
Methodology:
-
Cell Culture and Treatment: Cancer cell lines known to be dependent on Hsp90 signaling (e.g., HER2-positive breast cancer cells) are treated with various concentrations of the test compound.
-
Protein Extraction: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and total protein is extracted.
-
Western Blot Analysis: The levels of known Hsp90 client proteins (e.g., HER2, Akt, Raf-1) are assessed by Western blotting.[2][4]
-
Data Analysis: A dose-dependent decrease in the levels of client proteins indicates inhibition of Hsp90 activity.
Signaling Pathway: Hsp90 and Client Protein Maturation
Hsp90 is a central node in cellular signaling, responsible for the folding and activation of a wide array of client proteins, many of which are oncogenic drivers.
Caption: The Hsp90 chaperone cycle and its inhibition by C-terminal inhibitors.
Inhibition of the Hsp90 C-terminus by compounds like novobiocin disrupts the chaperone's function, leading to the misfolding and subsequent degradation of client proteins.[6][7] This pleiotropic effect on multiple oncogenic pathways makes Hsp90 an attractive target for cancer therapy.[2]
Conclusion and Future Directions
The journey from a bioactive compound to a validated drug with a known mechanism of action is a complex but essential process. While the direct targets of this compound remain to be elucidated, the methodologies outlined in this guide provide a clear and robust framework for such an investigation. By leveraging the knowledge gained from the study of its parent compound, novobiocin, researchers can efficiently design and execute experiments to identify and validate the cellular partners of this and other novel chemical entities. Future studies should focus on applying these techniques to this compound to determine if it retains the Hsp90 inhibitory activity of novobiocin and to uncover any novel targets that may contribute to its biological activity profile.
References
- 1. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using natural product inhibitors to validate Hsp90 as a molecular target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry to Probe Hsp90: Synthesis and Evaluation of a Series of Triazole Containing Novobiocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novobiocin induces a distinct conformation of Hsp90 and alters Hsp90-cochaperone-client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 11-Hydroxynovobiocin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the biosynthetic pathway of 11-hydroxynovobiocin, a derivative of the potent DNA gyrase inhibitor, novobiocin (B609625). This document details the enzymatic steps involved in the synthesis of the novobiocin scaffold and its subsequent biotransformation. It includes quantitative data on key enzymatic reactions, detailed experimental protocols for pathway analysis, and visualizations of the biosynthetic and experimental workflows.
Introduction
Novobiocin is an aminocoumarin antibiotic produced by Streptomyces spheroides and Streptomyces niveus. It is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication. Novobiocin's complex structure consists of three distinct moieties: a prenylated 4-hydroxybenzoic acid (ring A), a 3-amino-4,7-dihydroxycoumarin (B12288526) (ring B), and a noviose sugar (ring C). The biosynthesis of this antibiotic is orchestrated by a dedicated gene cluster encoding a suite of enzymes that assemble these precursors and tailor the final molecule.
This compound is a derivative of novobiocin that has been identified as a product of microbial biotransformation. A soil actinomycete, designated as UC 5762 (NRRL 11111), has been shown to hydroxylate novobiocin at the C-11 position of the prenyl side chain. This guide will first elucidate the well-characterized biosynthetic pathway of novobiocin and then describe the biotransformation process that yields this compound.
The Novobiocin Biosynthetic Pathway
The biosynthesis of novobiocin is a multi-step process involving the coordinated action of enzymes encoded by the nov gene cluster. The pathway can be conceptually divided into the biosynthesis of the three core components and their subsequent assembly and modification.
Biosynthesis of Ring A (Prenylated 4-Hydroxybenzoic Acid)
The formation of the prenylated 4-hydroxybenzoic acid moiety begins with prephenate, a key intermediate in the shikimic acid pathway.
-
NovF : Catalyzes the decarboxylation of prephenate.
-
NovQ : Performs the electrophilic substitution of the resulting phenyl ring with dimethylallyl pyrophosphate (DMAPP), a process known as prenylation.
Biosynthesis of Ring B (3-Amino-4,7-dihydroxycoumarin)
The coumarin (B35378) ring is derived from L-tyrosine through a series of oxidative modifications.
-
NovH : An adenylation domain-containing protein that activates L-tyrosine.
-
NovI : A cytochrome P450 monooxygenase that catalyzes the β-hydroxylation of the tyrosine intermediate while it is covalently attached to NovH.
-
NovJ/NovK : These enzymes work in concert to oxidize the β-hydroxyl group of the tyrosine moiety.
-
NovO : A methyltransferase that acts on the aminocoumarin ring.
Biosynthesis of Ring C (L-Noviose)
The deoxysugar L-noviose is synthesized from glucose-1-phosphate.
-
NovV : A dTDP-glucose synthase that converts glucose-1-phosphate to dTDP-glucose.
-
NovT : A dTDP-glucose 4,6-dehydratase that catalyzes the removal of a hydroxyl group.
-
NovW : An epimerase that modifies the sugar structure.
-
NovU : A methyltransferase that adds a methyl group.
Assembly and Tailoring Steps
The three synthesized moieties are assembled and further modified to produce the final novobiocin molecule.
-
NovL : A ligase that joins ring A and ring B to form novobiocic acid.
-
NovM : A glycosyltransferase that attaches the L-noviose sugar (ring C) to novobiocic acid.
-
NovP : A methyltransferase that acts on the noviose moiety.
-
NovN : A carbamoyltransferase that adds a carbamoyl (B1232498) group to the noviose sugar, completing the biosynthesis of novobiocin.
The overall biosynthetic pathway for novobiocin is depicted in the following diagram:
In Vitro Evaluation of 11-Hydroxynovobiocin and its Analogs as Hsp90 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in the conformational maturation and stability of numerous oncogenic client proteins.[1][2][3][4][5][6][7] Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple signaling pathways essential for tumor growth and survival. Novobiocin (B609625), an antibiotic that inhibits DNA gyrase, has been identified as a C-terminal inhibitor of Hsp90, binding to a distinct ATP-binding site from the well-characterized N-terminal inhibitors.[1][2][5][6][8][9][10] This has spurred the development of novobiocin analogs, such as 11-hydroxynovobiocin, to improve potency and selectivity for Hsp90. This guide provides a comprehensive overview of the in vitro methods used to evaluate these compounds.
Data Presentation: In Vitro Activity of Novobiocin Analogs
The following tables summarize representative quantitative data for novobiocin and its analogs from published studies. This data is crucial for comparing the potency and efficacy of new compounds like this compound.
Table 1: Hsp90 Inhibitory Activity of Novobiocin Analogs
| Compound | Assay Type | Cell Line/System | IC50 / Activity | Reference |
| Novobiocin | Hsp90 C-terminal binding | SkBr3 cells | ~700 µM | [2][3][5][8][10] |
| Analog A4 | Client protein degradation | Breast and prostate cancer cells | 1 µM | [2] |
| 4-deshydroxy novobiocin (DHN1) | Hsp90 inhibition | Not specified | Significantly more potent than novobiocin | [8] |
| 3'-descarbamoyl-4-deshydroxynovobiocin (DHN2) | Hsp90 inhibition | Not specified | More potent than DHN1 | [8] |
| Analog 19 | Multiple biological assays | Not specified | More potent than novobiocin | [9] |
Table 2: Anti-proliferative Activity of Novobiocin Analogs
| Compound | Cell Line | Assay Type | GI50 / IC50 | Reference |
| Novobiocin Analog | MCF7 (Breast Cancer) | Anti-proliferative | Not specified | [10] |
| Novobiocin Analog | PC-3 (Prostate Cancer) | Anti-proliferative | Not specified | [10] |
| Novobiocin Analog | SK-OV-3 (Ovarian Cancer) | Anti-proliferative | Not specified | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of Hsp90 inhibitors.
Hsp90 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.
Protocol:
-
Recombinant Hsp90 Purification: Purify recombinant human Hsp90α or Hsp90β from E. coli or insect cells using affinity chromatography.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Compound Preparation: Dissolve test compounds (e.g., this compound) in DMSO to create a stock solution and prepare serial dilutions.
-
Assay Procedure:
-
Add Hsp90 enzyme to the reaction buffer in a 96-well plate.
-
Add the test compound at various concentrations.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate for 90 minutes at 37°C.
-
-
Detection: Measure the amount of inorganic phosphate (B84403) produced using a malachite green-based colorimetric assay. Read the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Client Protein Degradation Assay (Western Blot)
This assay assesses the downstream effect of Hsp90 inhibition, which is the degradation of its client proteins.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, PC-3, SkBr3) in appropriate media.
-
Compound Treatment: Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
Cell Proliferation/Viability Assay
This assay determines the cytotoxic or cytostatic effect of the compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specific period (e.g., 72 hours).
-
Viability Assessment: Use a suitable method to measure cell viability, such as:
-
MTT Assay: Add MTT solution and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent which measures ATP levels and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Mandatory Visualizations
Hsp90 Chaperone Cycle and Inhibition
References
- 1. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novobiocin Core Analogues as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances toward the Development of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of novobiocin analogues that manifest anti-proliferative activity against several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Cytotoxicity of Novobiocin Analogues
Disclaimer: Extensive research did not yield specific data on the preliminary cytotoxicity of a compound precisely named "11-Hydroxynovobiocin." The following guide provides a comprehensive overview of the cytotoxicity of various novobiocin (B609625) analogues, drawing from available scientific literature. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Novobiocin, a natural product antibiotic, has garnered significant interest in oncology for its ability to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][2] Consequently, extensive research has focused on synthesizing and evaluating novobiocin analogues to enhance its anticancer potency and overcome limitations of the parent compound. This guide summarizes the preliminary cytotoxicity of selected novobiocin analogues, details the experimental protocols for their evaluation, and illustrates the key signaling pathways involved.
Quantitative Cytotoxicity Data
The cytotoxic activity of novobiocin analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for various novobiocin analogues against different human cancer cell lines.
| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Novobiocin | Multiple | Various | ~700 | [2] |
| Analogue with indole-2-carboxamide group | MCF-7 | Breast Cancer | Potency greater than Novobiocin | [1] |
| Analogues with modified benzamide (B126) side chain | Multiple | Various | Mid-nanomolar to low micromolar | |
| Analogues with simplified sugar surrogates | Melanoma & Head and Neck Squamous Cell Carcinoma | Melanoma, Head and Neck Cancer | Varies | [3] |
Experimental Protocols
The following section details a generalized methodology for assessing the in vitro cytotoxicity of novobiocin analogues, based on standard laboratory practices.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, Panc-1 for pancreatic cancer, PC3 for prostate cancer) and a normal human cell line (e.g., Human Dermal Fibroblasts - HDF) are used.
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the novobiocin analogues. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for determining the cytotoxicity of novobiocin analogues.
Signaling Pathways
The primary mechanism of action for the anticancer activity of novobiocin and its analogues is the inhibition of Hsp90.
Hsp90 Inhibition
Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are essential for tumor growth and survival. These client proteins include mutated and overexpressed oncoproteins such as HER2, RAF-1, and AKT.
Novobiocin binds to a unique ATP-binding pocket in the C-terminus of Hsp90, which is distinct from the N-terminal ATP-binding site targeted by other Hsp90 inhibitors like geldanamycin.[2] Inhibition of Hsp90 by novobiocin analogues leads to the misfolding and subsequent proteasomal degradation of its client proteins. This disruption of key oncogenic signaling pathways ultimately results in cell cycle arrest and apoptosis (programmed cell death).
Caption: Simplified signaling pathway of Hsp90 inhibition by novobiocin analogues.
Conclusion
While specific data for "this compound" is not available in the current body of scientific literature, the study of novobiocin analogues as cytotoxic agents remains a promising area of cancer research. The primary mechanism of action through Hsp90 inhibition provides a strong rationale for their continued development. The methodologies and pathways described in this guide offer a foundational understanding for researchers and professionals in the field of drug discovery and development. Further synthesis and evaluation of novel analogues are warranted to identify compounds with improved potency and selectivity for clinical applications.
References
- 1. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novobiocin analogues that manifest anti-proliferative activity against several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering an Antibiotic to Fight Cancer: Optimization of the Novobiocin Scaffold to Produce Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 11-Hydroxynovobiocin Analogs: A Technical Guide for Hsp90 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 11-hydroxynovobiocin and its analogs as inhibitors of Heat Shock Protein 90 (Hsp90). Novobiocin (B609625), a natural product antibiotic, has been identified as a C-terminal inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. This has spurred extensive research into modifying the novobiocin scaffold to develop more potent and selective Hsp90 inhibitors for cancer therapy. Unlike N-terminal inhibitors, C-terminal inhibitors like novobiocin analogs do not typically induce the pro-survival heat shock response, offering a potential therapeutic advantage.
Core Structure-Activity Relationship Insights
The novobiocin scaffold presents three primary regions for chemical modification: the coumarin (B35378) core, the noviose sugar moiety, and the benzamide (B126) side chain. SAR studies have revealed several key determinants of Hsp90 inhibitory activity.
A pivotal finding is that the 4-hydroxyl group of the coumarin ring and the 3'-carbamate on the noviose sugar, both essential for DNA gyrase inhibition, are detrimental to Hsp90 inhibitory activity. Their removal or modification has been a cornerstone of designing selective Hsp90 inhibitors.
Modifications to the Coumarin Core: Methylation of the 4-hydroxyl group on the coumarin moiety has been shown to moderately increase biological activity. Further exploration of replacements for the coumarin core has been undertaken to optimize the spatial arrangement of the sugar and amide moieties.
The Role of the Noviose Sugar: The noviose sugar can be replaced with simpler aromatic side chains without complete loss of activity, leading to analogs that are easier to synthesize. This suggests that the sugar moiety primarily serves as a scaffold to correctly position the other pharmacophoric elements.
The Benzamide Side Chain: This has been the most extensively modified part of the molecule. Replacing the original 4-hydroxy-3-isopentylbenzamido group with other moieties, such as an indole-2-carboxamide group, has led to a substantial increase in biological activity. Ring-constrained analogs have also been designed and synthesized to explore the conformational requirements for potent Hsp90 inhibition.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for key this compound analogs and their Hsp90 inhibitory and antiproliferative activities.
| Compound | Modification from Novobiocin | MCF-7 IC50 (µM) | SKBr3 IC50 (µM) | Notes |
| Novobiocin | - | ~700 | - | Weak Hsp90 inhibitor. |
| Analog 11 | Methylation of the 4-hydroxyl group of the coumarin. | - | - | Moderately increased biological activity. |
| Analog 13 | Methylation of the 4-hydroxyl group of the coumarin. | - | - | Moderately increased biological activity. |
| Analog 19 | Indole-2-carboxamide at C-3 of the coumarin. | - | - | Potent Hsp90 inhibitor. |
| Des-noviose analogs | Replacement of the noviose sugar with simple aromatic side chains. | Moderately active | Moderately active | Lacked the labile glycosidic ether. |
| Ring-constrained analogs | Constrained conformation of the benzamide side chain. | Potent activity | Potent activity | Designed based on computational studies. |
Experimental Protocols
General Synthesis of 3-Amido-7-noviosylcoumarin Analogues
A general synthetic scheme for creating a library of novobiocin analogs involves the modification of the 3-amino-7-noviosylcoumarin core. This core is typically derived from novobiocin itself through cleavage of the amide bond. The free amine at the 3-position is then coupled with a variety of carboxylic acids to generate a library of amides.
Materials:
-
Novobiocin
-
Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)
-
Coupling agents (e.g., EDC, DCC)
-
Bases (e.g., DIPEA, DMAP)
-
Carboxylic acids for amide coupling
Procedure:
-
Amide Cleavage: The starting novobiocin is treated with a strong acid or base to hydrolyze the amide bond, yielding the 3-aminocoumarin (B156225) derivative.
-
Purification: The resulting amine is purified using column chromatography.
-
Amide Coupling: The purified amine is dissolved in an anhydrous solvent, followed by the addition of the desired carboxylic acid, a coupling agent, and a base. The reaction is stirred at room temperature until completion, monitored by TLC.
-
Workup and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The final product is purified by column chromatography or recrystallization.
Hsp90 Inhibition Assays
1. Cell Proliferation Assay (MTT Assay): This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Procedure:
-
Cancer cells (e.g., MCF-7, SKBr3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Hsp90 Client Protein Degradation Assay (Western Blotting): This assay directly assesses the inhibition of Hsp90 by observing the degradation of its client proteins.
Procedure:
-
Cancer cells are treated with the test compounds for a specified time.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., Her2, Raf-1, Akt) and a loading control (e.g., Actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system. A decrease in the levels of client proteins indicates Hsp90 inhibition.
3. In Vitro Luciferase Refolding Assay: This assay measures the ability of Hsp90 to refold denatured luciferase in the presence of an inhibitor.
Procedure:
-
Denatured luciferase is incubated with Hsp90, co-chaperones, and an ATP-regenerating system in the presence or absence of the test compound.
-
The refolding of luciferase is initiated, and the luminescence is measured over time.
-
A decrease in the restored luciferase activity indicates inhibition of the Hsp90 chaperone function.
Visualizing Pathways and Workflows
Caption: Hsp90 chaperone cycle and its inhibition by this compound analogs.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Caption: Logical relationships in the SAR of this compound analogs.
Methodological & Application
Application Notes and Protocols for 11-Hydroxynovobiocin in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxynovobiocin is a derivative of the aminocoumarin antibiotic novobiocin. It has garnered interest in cancer research due to its activity as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, this compound can lead to the degradation of these client proteins, ultimately resulting in the induction of apoptosis and the suppression of tumor growth. These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines.
Mechanism of Action
This compound exerts its anticancer effects by binding to the C-terminal ATP-binding pocket of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins involved in oncogenic signaling pathways and sensitive to Hsp90 inhibition include AKT, RAF-1, and CDK4. The degradation of these proteins disrupts downstream signaling, leading to cell cycle arrest and apoptosis.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound (as Compound 11) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A431 | Epidermoid Carcinoma | 5.0 |
| SCC-12 | Squamous Cell Carcinoma | 2.9 |
| SKMEL-28 | Melanoma | 4.9 |
| A375 | Melanoma | 6.7 |
Data is indicative and may vary based on experimental conditions.[1]
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for cell culture experiments.
-
Stock Solution Preparation :
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
For example, to prepare 1 ml of a 10 mM stock solution, dissolve the appropriate amount of this compound (based on its molecular weight) in 1 ml of sterile DMSO.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
-
Storage : Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions :
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare fresh working dilutions in complete cell culture medium.
-
Important : The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding :
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µl of the respective drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay :
-
After the incubation period, add 10 µl of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment :
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value (and 2x IC50) for 24 to 48 hours. Include a vehicle control.
-
-
Cell Harvesting :
-
After treatment, collect the culture medium (containing floating apoptotic cells) from each well into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with their corresponding culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining :
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot Analysis of Hsp90 Client Proteins
This protocol is for detecting the degradation of Hsp90 client proteins such as p-AKT (Ser473), total AKT, RAF-1, and CDK4, and the induction of apoptotic markers like cleaved caspase-3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 10 cm plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-RAF-1, anti-CDK4, anti-cleaved caspase-3, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis :
-
Seed cells and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer and Immunoblotting :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control (β-actin or GAPDH).
-
References
Application Notes and Protocols for 11-Hydroxynovobiocin as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in the public domain regarding the specific antimicrobial activity of 11-Hydroxynovobiocin. The following application notes and protocols are substantially based on the well-characterized antimicrobial properties of its parent compound, novobiocin (B609625). It is recommended that users validate these protocols and determine the specific activity of this compound for their particular applications.
Introduction
This compound is a derivative of the aminocoumarin antibiotic novobiocin. Novobiocin, produced by Streptomyces niveus, has historically been used against Gram-positive bacteria, notably Staphylococcus aureus. The primary mechanism of action for novobiocin is the inhibition of bacterial DNA gyrase (specifically the GyrB subunit), an enzyme essential for DNA replication and repair. This document provides detailed protocols for the evaluation of this compound as an antimicrobial agent, based on established methodologies for novobiocin.
**Mechanism of Action
Novobiocin and its analogs, likely including this compound, act as competitive inhibitors of the ATPase activity of the bacterial DNA gyrase B (GyrB) subunit.[1][2] This inhibition prevents the negative supercoiling of DNA, a process crucial for DNA replication, transcription, and recombination, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Data Presentation: Antimicrobial Activity of Novobiocin
The following table summarizes the known Minimum Inhibitory Concentrations (MICs) for the parent compound, novobiocin, against various bacterial strains. These values can serve as a preliminary reference for designing experiments with this compound.
| Bacterial Strain | Type | Novobiocin MIC (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible) | Gram-positive | 0.125 | [1] |
| Staphylococcus aureus (Methicillin-Resistant) | Gram-positive | 0.25 (MIC90) | [3] |
| Streptococcus pneumoniae (Amoxicillin-Susceptible) | Gram-positive | 0.25 - 0.5 | [4] |
| Streptococcus pneumoniae (Amoxicillin-Resistant) | Gram-positive | 0.25 - 0.5 | [4] |
| Mycobacterium tuberculosis | Acid-fast | 4 - 8 | [1] |
| Escherichia coli | Gram-negative | Generally high/resistant | [1] |
| Francisella tularensis | Gram-negative | Generally high/resistant | [1] |
Experimental Protocols
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in growth medium)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1-11. Do not inoculate well 12.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye or a microplate reader.
-
Caption: Broth microdilution workflow for MIC determination.
This method is useful for screening the susceptibility of different bacterial strains to this compound.
Objective: To qualitatively assess the susceptibility of a bacterium to this compound.
Materials:
-
Filter paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 5 µg or 30 µg, to be optimized).
-
Bacterial culture adjusted to a 0.5 McFarland standard.
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile cotton swabs.
-
Incubator (35 ± 2°C).
-
Ruler or calipers.
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place a disk impregnated with this compound onto the center of the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.
-
The interpretation of susceptible, intermediate, or resistant will depend on the establishment of standardized zone diameter breakpoints, which would require further validation studies for this compound. For novobiocin, a zone of ≥16 mm is often considered susceptible for Staphylococci.[5]
-
Caption: Disk diffusion (Kirby-Bauer) workflow.
Concluding Remarks
The provided protocols offer a foundational framework for the investigation of this compound as a potential antimicrobial agent. Due to the current scarcity of specific data for this compound, it is imperative that researchers establish baseline activity through comprehensive MIC and susceptibility testing against a broad panel of clinically relevant bacteria. Comparative studies against the parent compound, novobiocin, are also highly recommended to determine if the hydroxylation affects the antimicrobial spectrum or potency.
References
- 1. Mannich reaction derivatives of novobiocin with modulated physiochemical properties and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Microbiome Inspired Antibiotics with Improved β-Lactam Synergy against MDR Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of novobiocin and amoxicillin in experimental sepsis caused by beta-lactam-susceptible and highly resistant pneumococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 11-Hydroxynovobiocin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxynovobiocin, a derivative of the aminocoumarin antibiotic novobiocin (B609625), is a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and cell survival. Unlike N-terminal inhibitors of Hsp90, which have been extensively studied, C-terminal inhibitors like this compound offer a distinct mechanism of action that avoids the induction of a pro-survival heat shock response, making them attractive candidates for therapeutic development.
These application notes provide a comprehensive overview of the use of this compound and related novobiocin analogues in high-throughput screening (HTS) assays. Detailed protocols for relevant biochemical and cell-based assays are provided, along with a summary of available quantitative data and a visualization of the pertinent signaling pathways.
Mechanism of Action of C-Terminal Hsp90 Inhibitors
C-terminal inhibitors of Hsp90, such as novobiocin and its derivatives, bind to a distinct ATP-binding pocket in the C-terminal domain of Hsp90. This interaction disrupts the chaperone's function through several key mechanisms:
-
Inhibition of Dimerization: The binding of C-terminal inhibitors can interfere with the proper dimerization of Hsp90, which is essential for its chaperone activity.
-
Alteration of Conformational State: These inhibitors induce a unique conformational state in Hsp90 that is incompetent for client protein processing.
-
Disruption of Co-chaperone Interaction: The conformational changes induced by C-terminal inhibitors can allosterically affect the N-terminal domain and disrupt the binding of essential co-chaperones like Hsc70, p23, and Cdc37.[1]
-
Client Protein Degradation: The ultimate consequence of Hsp90 inhibition is the destabilization and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[2]
A significant advantage of C-terminal inhibitors is their failure to induce the heat shock response (HSR).[3][4][5] N-terminal inhibitors often lead to the upregulation of Hsp90 and other heat shock proteins, which can confer therapeutic resistance.
Data Presentation
| Compound | Assay Type | Cell Line/Target | IC50 Value | Reference |
| Novobiocin | Cell Viability | SKBr3 (Breast Cancer) | ~700 µM | --INVALID-LINK-- |
| Novobiocin | Hsp90 Binding | Hsp90 | ~400 µM | --INVALID-LINK-- |
| Novobiocin Analogue (F-4) | Cytotoxicity | Prostate Cancer Cells | More potent than 17-AAG | --INVALID-LINK-- |
| Novobiocin Analogues | Antiproliferative | Various Cancer Cells | Nanomolar range | --INVALID-LINK-- |
| SM Compounds (C-terminal inhibitors) | HIF-1α Degradation | Colorectal Cancer Cells | Effective in vitro | --INVALID-LINK-- |
Experimental Protocols
Biochemical Assay: Hsp90α (C-Terminal) Inhibitor Screening Assay
This protocol is adapted from a commercially available AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) kit designed to screen for inhibitors of the Hsp90α C-terminal domain interaction with its co-chaperone PPID (Cyclophilin D).[6]
Principle: The assay measures the disruption of the interaction between biotinylated Hsp90α (C-terminal domain) and GST-tagged PPID. In the absence of an inhibitor, the binding of the two proteins brings streptavidin-coated Donor beads and anti-GST-coated Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in light emission at 615 nm. An inhibitor will disrupt the Hsp90α-PPID interaction, leading to a decrease in the AlphaLISA® signal.
Materials:
-
Biotinylated Hsp90α (C-terminal domain)
-
GST-tagged PPID
-
AlphaLISA® Streptavidin Donor Beads
-
AlphaLISA® anti-GST Acceptor Beads
-
AlphaLISA® Buffer
-
384-well white microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Microplate reader capable of AlphaLISA® detection
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate. Include positive controls (e.g., a known C-terminal inhibitor) and negative controls (DMSO vehicle).
-
Reagent Preparation: Prepare a master mix containing biotinylated Hsp90α (final concentration, e.g., 5 nM) and GST-tagged PPID (final concentration, e.g., 10 nM) in AlphaLISA® buffer.
-
Reagent Addition: Add 10 µL of the Hsp90α/PPID master mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for protein-compound interaction.
-
Bead Addition: Prepare a suspension of AlphaLISA® Donor and Acceptor beads in AlphaLISA® buffer. Add 10 µL of the bead suspension to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.
Cell-Based Assay: Hsp90-Dependent Luciferase Refolding Assay
This high-throughput assay is designed to identify inhibitors that disrupt the chaperone activity of Hsp90, including those that bind to the C-terminal domain.[7][8]
Principle: Firefly luciferase, when denatured by heat, requires Hsp90 for its refolding and subsequent enzymatic activity. Inhibitors of Hsp90 will prevent this refolding process, leading to a decrease in luciferase activity, which can be measured by luminescence.
Materials:
-
Rabbit reticulocyte lysate (contains Hsp90 and other necessary chaperones)
-
Purified firefly luciferase
-
Luciferin (B1168401) substrate
-
ATP
-
HEPES buffer
-
384-well black, clear-bottom microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate. Include positive controls (e.g., a known Hsp90 inhibitor) and negative controls (DMSO vehicle).
-
Luciferase Denaturation: Heat a solution of purified firefly luciferase at 42°C for 10 minutes.
-
Reaction Setup: In a separate plate, prepare a reaction mix containing rabbit reticulocyte lysate and ATP in HEPES buffer.
-
Initiation of Refolding: Add the heat-denatured luciferase to the reaction mix.
-
Transfer to Compound Plate: Transfer the refolding reaction mixture to the compound-containing plate.
-
Incubation: Incubate the plate at 30°C for 2 hours to allow for Hsp90-mediated refolding.
-
Luciferase Activity Measurement: Add luciferin substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of luciferase refolding for each compound concentration and determine the IC50 value.
Visualizations
Hsp90 Chaperone Cycle and Inhibition Workflow
Caption: Hsp90 cycle, inhibition, and HTS workflow.
Signaling Pathway Disrupted by C-Terminal Hsp90 Inhibition
Caption: C-terminal Hsp90 inhibition disrupts client protein stability.
References
- 1. The heat shock protein 90 antagonist novobiocin interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent Advances toward the Development of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for 11-Hydroxynovobiocin Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a solution of 11-Hydroxynovobiocin, a putative inhibitor of Heat Shock Protein 90 (HSP90). The protocol is intended for research purposes and outlines the necessary steps for dissolution, storage, and handling to ensure the stability and efficacy of the compound in experimental settings. Additionally, this document includes relevant information on the mechanism of action of HSP90 inhibitors and their role in cellular signaling pathways, along with a generalized experimental workflow for assessing their activity.
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins.[1][2] Many of these client proteins are key components of signal transduction pathways that are often dysregulated in diseases such as cancer.[3][4] Consequently, inhibiting HSP90 has emerged as a promising therapeutic strategy, as it can simultaneously disrupt multiple signaling pathways essential for tumor cell survival and proliferation.[3][5] this compound is a derivative of the aminocoumarin antibiotic novobiocin, which is known to inhibit the C-terminal domain of HSP90. This application note provides a generalized protocol for the preparation of this compound solutions for in vitro and in vivo studies.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table provides a template for researchers to record empirically determined parameters. For reference, data for the related compound Novobiocin is included where available.
| Parameter | This compound | Novobiocin (Reference) |
| Molecular Weight | User to determine | 612.6 g/mol |
| Solubility | ||
| DMSO | User to determine | ≥ 100 mg/mL |
| Ethanol | User to determine | Sparingly soluble |
| Water | User to determine | Insoluble |
| Stock Solution Concentration | 10 mM - 50 mM (recommended) | 10 mM - 50 mM |
| Storage of Stock Solution | -20°C to -80°C | -20°C |
| Working Solution Solvents | Cell culture medium, PBS, etc. | Cell culture medium, PBS, etc. |
| Stability | User to determine | Stable for several months at -20°C |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of this compound Stock Solution (10 mM)
Note: The following protocol is a general guideline. The optimal solvent and concentration may vary depending on the specific experimental requirements and the physicochemical properties of this compound. It is highly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
-
Calculate the required amount of this compound:
-
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
-
Example: To prepare 1 mL (0.001 L) of a 10 mM solution of a compound with a hypothetical molecular weight of 628.6 g/mol (similar to a hydroxylated novobiocin): Mass (mg) = 10 * 0.001 * 628.6 = 6.286 mg
-
-
Weigh the this compound powder:
-
Accurately weigh the calculated amount of powder using a calibrated analytical balance.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes.
-
Protocol for Preparation of Working Solutions
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
-
Dilute to the final concentration:
-
Dilute the stock solution to the desired final concentration using the appropriate sterile, pre-warmed cell culture medium or buffer (e.g., PBS).
-
Important: The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Visualization of Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of HSP90 in a key signaling pathway and a general workflow for evaluating the efficacy of an HSP90 inhibitor.
Caption: HSP90's role in the PI3K/Akt signaling pathway.
Caption: Workflow for assessing HSP90 inhibitor activity.
Safety Precautions
-
This compound is a research chemical. Its toxicological properties may not be fully characterized.
-
Handle the compound with care, using appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for the compound and for DMSO for detailed safety information.
Disclaimer: This protocol is intended for research use only by qualified personnel. The user is solely responsible for determining the suitability of this protocol for their specific application and for conducting all experiments in a safe and compliant manner. The information provided is based on general knowledge of related compounds and may require optimization for this compound.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 11-Hydroxynovobiocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxynovobiocin is a metabolite of novobiocin (B609625), an aminocoumarin antibiotic. The hydroxylation at the 11th position is a known biotransformation pathway, notably carried out by certain microbial systems[1]. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and in the development of novobiocin analogues. These application notes provide a detailed, proposed analytical method for the quantification of this compound in biological matrices, primarily plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Due to a lack of specific validated methods for this compound in the public domain, the following protocols are adapted from established methods for the parent compound, novobiocin, and general principles of bioanalytical method development.
Signaling Pathways and Experimental Workflow
The metabolic conversion of novobiocin to this compound is a straightforward hydroxylation reaction. The analytical workflow for its quantification involves several key steps from sample collection to data analysis.
Caption: Metabolic conversion of novobiocin and the subsequent analytical workflow for quantification.
Proposed Analytical Method: LC-MS/MS
This method is designed for the sensitive and selective quantification of this compound in a biological matrix such as human plasma.
Sample Preparation: Protein Precipitation
This is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
The chromatographic conditions are optimized to achieve good separation of this compound from the parent drug, novobiocin, and other endogenous matrix components.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 10% B, increase linearly to 95% B over 5 minutes, hold for 1 minute, then return to 10% B and re-equilibrate for 2 minutes. |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is proposed for high selectivity and sensitivity.
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | |
| This compound | To be determined by infusion of a reference standard. Predicted: m/z 629.2 → fragment ions. |
| Internal Standard | To be determined based on the selected compound. |
Note on MRM Transitions: The precursor ion for this compound is predicted to be [M+H]⁺ at m/z 629.2 (Novobiocin, C31H36N2O11, has a molecular weight of 612.6 g/mol ; hydroxylation adds an oxygen atom, resulting in C31H36N2O12 with a molecular weight of 628.6 g/mol ). The product ions would need to be determined experimentally by infusing a pure standard of this compound and performing a product ion scan.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method, based on typical values for similar bioanalytical assays.
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.99 |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Step-by-step workflow for the quantification of this compound.
Conclusion
The provided application notes and protocols outline a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. While this proposed method is based on established analytical techniques for the parent compound, novobiocin, it is essential to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before its application in regulated studies. This includes the experimental determination of optimal MRM transitions and thorough validation of linearity, accuracy, precision, selectivity, and stability.
References
Application Notes and Protocols for 11-Hydroxynovobiocin in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxynovobiocin is a derivative of the aminocoumarin antibiotic novobiocin (B609625). Like its parent compound, it is being investigated for its potential as an anti-cancer agent due to its mechanism of action as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Unlike N-terminal Hsp90 inhibitors, which can induce a pro-survival heat shock response, C-terminal inhibitors like this compound and its analogs are believed to circumvent this resistance mechanism, offering a potentially improved therapeutic window.
These application notes provide an overview of the use of potent novobiocin analogs, which can serve as surrogates for this compound, in preclinical in vivo animal models of cancer. While direct in vivo data for this compound is limited in publicly available literature, the protocols and data from closely related analogs offer a strong foundation for experimental design. Additionally, the potential application in neurodegenerative disease models is discussed based on the known role of Hsp90 in protein misfolding disorders.
Anti-Cancer Applications in Animal Models
Potent novobiocin analogs have demonstrated significant efficacy in various preclinical cancer models. These studies highlight their ability to inhibit tumor growth and reduce toxicity compared to standard chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and dosing of potent novobiocin analogs in various cancer models.
Table 1: Efficacy of Novobiocin Analogs in Murine Cancer Models
| Compound | Cancer Model | Animal Model | Dosing | Treatment Duration | Outcome |
| KU363 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Orthotopic model with MDA-1986 cells in Nu/Nu mice | 5 mg/kg (low dose) and 25 mg/kg (high dose), intraperitoneally | 21 days | 75% of animals in the low-dose group and 88% in the high-dose group responded to treatment. Showed significantly less toxicity compared to cisplatin (B142131) or 17-AAG.[1][2][3] |
| KU174 | Prostate Cancer | PC3-MM2 xenograft in rats | 75 mg/kg | Not Specified | Demonstrated efficacy in the rat tumor model. |
| KU711 | Triple-Negative Breast Cancer | Orthotopic murine model | Not Specified | Not Specified | Four-fold reduction in tumor volume compared to control. |
| KU758 | Triple-Negative Breast Cancer | Orthotopic murine model | Not Specified | Not Specified | Two-fold reduction in tumor volume compared to control. |
Table 2: Comparative Toxicity of C-Terminal Hsp90 Inhibitors
| Compound | Comparison Agents | Animal Model | Key Toxicity Findings |
| KU363 | Cisplatin, 17-AAG | Nu/Nu mice with HNSCC xenografts | Significantly less systemic toxicity (P < 0.01) than cisplatin or 17-AAG based on body score.[1][2][3] Some intra-abdominal adhesions were noted at the high dose.[1] |
Experimental Protocols
Protocol 1: Orthotopic HNSCC Mouse Model for Efficacy Studies of KU363
This protocol is based on studies using the novobiocin analog KU363 in an orthotopic HNSCC mouse model.[1][2][3]
1. Cell Culture and Preparation:
- Culture human HNSCC cell line MDA-1986 in appropriate media until ~80% confluency.
- Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^6 cells/mL.[4]
- Keep cells on ice until injection.
2. Animal Model:
- Use female athymic Nu/Nu mice, 4-6 weeks old.
- Anesthetize the mouse using isoflurane.
- Inject 5 x 10^4 MDA-1986 cells in a volume of 50 µL into the floor of the mouth to establish an orthotopic tumor.
3. Drug Preparation and Administration:
- Prepare KU363 for intraperitoneal (IP) injection. While the exact vehicle for KU363 is not specified in the primary source, a common vehicle for similar compounds is a solution of DMSO, Cremophor EL, and saline. It is recommended to perform small-scale solubility and stability tests.
- Prepare two dose levels: 5 mg/kg (low dose) and 25 mg/kg (high dose).
- Administer the prepared KU363 solution via IP injection three times a week for 21 days.
4. Monitoring and Endpoints:
- Measure tumor size and the animal's body weight three times a week.
- Monitor for signs of toxicity using a body scoring system, observing for changes in weight, activity, and posture.[5]
- At the end of the 21-day treatment period, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for Hsp90 client proteins).
Protocol 2: Orthotopic Breast Cancer Mouse Model
This protocol provides a general framework for establishing an orthotopic breast cancer model, as used in studies with KU711 and KU758.
1. Cell Culture and Preparation:
- Culture a suitable human triple-negative breast cancer cell line (e.g., MDA-MB-231).
- Prepare a cell suspension of 1 x 10^5 cells in 50 µL of a 1:1 PBS and Matrigel solution.[4]
2. Animal Model:
- Use female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.
- Anesthetize the mouse.
- Inject the cell suspension into the fourth mammary fat pad.[6]
3. Drug Administration:
- Once tumors are palpable, randomize the mice into treatment and control groups.
- Administer the novobiocin analog (e.g., KU711, KU758) via intraperitoneal injection according to the desired dosing schedule.
4. Monitoring and Endpoints:
- Monitor tumor growth by caliper measurements or in vivo imaging if using luciferase-expressing cells.
- Monitor animal health and body weight regularly.
- At the study endpoint, collect tumors for further analysis.
Signaling Pathways and Mechanism of Action
C-terminal inhibition of Hsp90 by this compound and its analogs leads to the destabilization and subsequent degradation of Hsp90 client proteins. This disrupts multiple oncogenic signaling pathways simultaneously.
Caption: C-terminal Hsp90 inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a C-terminal Hsp90 inhibitor.
References
- 1. dc.uthsc.edu [dc.uthsc.edu]
- 2. Novel C-terminal Hsp90 inhibitor for head and neck squamous cell cancer (HNSCC) with in vivo efficacy and improved toxicity profiles compared with standard agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Application of 11-Hydroxynovobiocin in Molecular Biology: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
11-Hydroxynovobiocin, an analog of the aminocoumarin antibiotic novobiocin (B609625), has emerged as a valuable tool in molecular biology, primarily for its role as an inhibitor of Heat Shock Protein 90 (Hsp90). Unlike many Hsp90 inhibitors that target the N-terminal ATP-binding pocket, this compound and its parent compound act on a distinct, second ATP-binding site in the C-terminus of Hsp90.[1][2][3] This alternative mechanism of action provides a unique approach to studying Hsp90 function and has significant implications for cancer research and drug development.
Hsp90 is a molecular chaperone essential for the stability and function of a multitude of "client" proteins, many of which are critical for tumor cell growth and survival.[4] These client proteins include various kinases, transcription factors, and steroid hormone receptors.[2][5] By inhibiting the C-terminal domain of Hsp90, this compound disrupts the chaperone's ability to facilitate the conformational maturation of these client proteins. This disruption leads to the ubiquitination and subsequent degradation of the client proteins by the proteasome, ultimately resulting in the inhibition of cancer cell proliferation and survival.[1][4]
The primary application of this compound in molecular biology is as a selective tool to probe the function of the Hsp90 C-terminus and to study the downstream effects of its inhibition on various cellular signaling pathways. Due to the relatively poor inhibitory activity of the parent compound novobiocin, significant efforts have been made to develop more potent analogs like this compound.[1] These analogs are utilized to investigate the role of Hsp90 in various cancers by observing the degradation of key oncogenic client proteins such as Her2, Akt, and Raf-1.[1][5]
Quantitative Data: Anti-proliferative Activity of Novobiocin Analogs
While specific IC50 values for this compound are not extensively published, the following table presents representative data for other novobiocin analogs to illustrate the typical potency of this class of compounds against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Novobiocin Analog A4 | Breast Cancer (MCF-7) | Breast Adenocarcinoma | ~1 |
| Novobiocin Analog A4 | Prostate Cancer (PC-3) | Prostate Adenocarcinoma | ~1 |
| Triazole-containing Novobiocin Analog 14b | Breast Cancer (SKBr-3) | Breast Adenocarcinoma | Data correlates with anti-proliferative IC50 |
| Triazole-containing Novobiocin Analog 14b | Breast Cancer (MCF-7) | Breast Adenocarcinoma | Data correlates with anti-proliferative IC50 |
| Novobiocin | Breast Cancer (SKBR3) | Breast Adenocarcinoma | ~700 |
This table presents a summary of reported values for representative novobiocin analogs to demonstrate the range of activity. For specific experimental values for this compound, empirical determination is recommended.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
Objective: To determine the effect of this compound on the expression levels of Hsp90 client proteins in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SKBr-3)
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Her2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Analyze Hsp90-Client Protein Interaction
Objective: To determine if this compound disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Co-IP lysis buffer
-
Anti-Hsp90 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Hsp90 antibody or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting client proteins.
Visualizations
Caption: Hsp90 C-terminus inhibition by this compound.
Caption: Workflow for Western Blot Analysis.
Caption: Workflow for Co-Immunoprecipitation.
References
Application Notes and Protocols for 11-Hydroxynovobiocin as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxynovobiocin is a derivative of the natural product novobiocin (B609625), an antibiotic that has been identified as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell survival, proliferation, and signaling. By targeting the C-terminal ATP-binding pocket of Hsp90, this compound represents a potential therapeutic agent for the treatment of cancer. Unlike N-terminal Hsp90 inhibitors, C-terminal inhibitors like novobiocin analogues generally do not induce the pro-survival heat shock response, which is a significant advantage in a therapeutic context.
These application notes provide an overview of the mechanism of action, potential therapeutic applications, and detailed protocols for the evaluation of this compound and related compounds.
Mechanism of Action
This compound is presumed to function as a C-terminal inhibitor of Hsp90, similar to its parent compound, novobiocin. The mechanism involves binding to a putative ATP-binding site in the C-terminus of Hsp90. This binding event disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The degradation of these client proteins, which are often key oncogenic drivers, results in the inhibition of tumor growth and induction of apoptosis.
Potential Therapeutic Applications
The primary therapeutic application for this compound is in oncology. Hsp90 is overexpressed in many cancer types and is essential for the stability of a wide range of oncoproteins. By inhibiting Hsp90, this compound has the potential to simultaneously target multiple oncogenic signaling pathways.
Key Hsp90 Client Proteins and Affected Signaling Pathways:
-
Receptor Tyrosine Kinases: HER2, EGFR, MET
-
Signaling Kinases: AKT, RAF-1, CDK4
-
Transcription Factors: HIF-1α, steroid hormone receptors
Inhibition of Hsp90 can disrupt major cancer-related signaling pathways, including:
-
PI3K/Akt Pathway: Crucial for cell survival and proliferation.
-
MAPK (Ras-Raf-MEK-ERK) Pathway: Regulates cell growth, differentiation, and survival.
Quantitative Data
Specific quantitative data for this compound is not extensively available in the public domain. The following tables summarize representative data for novobiocin and its more potent analogues to provide a contextual framework for the expected activity of this compound.
Table 1: Hsp90 Inhibitory Activity of Novobiocin Analogues
| Compound/Analogue | Assay Type | IC50 Value | Reference |
| Novobiocin | Hsp90-dependent luciferase refolding | ~700 µM | [1] |
| Analogue A | Hsp90-dependent luciferase refolding | 15 µM | [2] |
| Analogue B | Hsp90 ATPase activity | 5 µM | [3] |
Table 2: Anti-proliferative Activity of Novobiocin Analogues in Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |
| Novobiocin | SKBr3 (Breast Cancer) | ~700 µM | [4] |
| Analogue C | MCF-7 (Breast Cancer) | 5 µM | [2] |
| Analogue D | PC-3 (Prostate Cancer) | 10 µM | [2] |
| Analogue E | A549 (Lung Cancer) | 8 µM | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound as an Hsp90 inhibitor.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Hsp90-Dependent Luciferase Refolding Assay
Objective: To assess the direct inhibitory effect of this compound on Hsp90 chaperone activity.
Materials:
-
Rabbit reticulocyte lysate (RRL)
-
Firefly luciferase
-
Denaturation buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Renaturation buffer (RRL supplemented with an ATP-regenerating system)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Luciferase Denaturation: Thermally denature firefly luciferase at 42°C for 10-15 minutes in denaturation buffer.
-
Inhibition: In a 96-well plate, mix the denatured luciferase with RRL containing various concentrations of this compound or vehicle control.
-
Renaturation: Initiate refolding by adding the ATP-regenerating system and incubate at 30°C for 1-2 hours.
-
Luminescence Measurement: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of luciferase refolding relative to the vehicle control and determine the IC50 value for Hsp90 inhibition.
Protocol 3: Western Blot Analysis of Hsp90 Client Proteins
Objective: To confirm Hsp90 inhibition by observing the degradation of its client proteins.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-RAF-1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for 24-48 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the extent of client protein degradation relative to a loading control (e.g., Actin).
References
- 1. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of novobiocin analogues as potential hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 11-Hydroxynovobiocin Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxynovobiocin, a derivative of the aminocoumarin antibiotic Novobiocin (B609625), is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and angiogenesis.[1][2] By inhibiting HSP90, this compound disrupts these pathways, making it a promising candidate for cancer therapy. However, like many potent therapeutic agents, its clinical application can be limited by poor solubility, off-target toxicity, and unfavorable pharmacokinetic profiles.
These application notes provide a comprehensive overview of potential delivery systems for this compound, including nanoparticle, liposomal, and polymer-drug conjugate formulations. The following sections detail the rationale for each delivery system, provide generalized experimental protocols for their preparation and characterization, and present a framework for evaluating their efficacy.
Disclaimer: Limited direct experimental data exists in the public domain for the formulation of this compound. The following protocols are based on established methods for the parent compound, Novobiocin, and other HSP90 inhibitors. Researchers must optimize these protocols for this compound, taking into account its specific physicochemical properties.
Mechanism of Action: HSP90 Inhibition
This compound exerts its therapeutic effect by binding to the C-terminal ATP-binding pocket of HSP90, leading to the degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. This disrupts multiple signaling cascades critical for tumor growth and survival.
Caption: HSP90 inhibition by this compound disrupts client protein folding, leading to their degradation and the induction of apoptosis.
Delivery Systems for this compound
The development of effective delivery systems is paramount to harnessing the full therapeutic potential of this compound. The ideal delivery system should:
-
Enhance the aqueous solubility of this compound.
-
Protect the drug from premature degradation.
-
Provide controlled and sustained release at the target site.
-
Improve the pharmacokinetic profile, increasing circulation time and bioavailability.
-
Enable targeted delivery to tumor tissues, minimizing systemic toxicity.
This section explores three promising delivery platforms: Nanoparticles, Liposomes, and Polymer-Drug Conjugates.
Nanoparticle Formulations
Nanoparticles offer a versatile platform for drug delivery due to their small size, large surface area-to-volume ratio, and the ability to encapsulate hydrophobic drugs. Polymeric nanoparticles, in particular, can be engineered for controlled drug release and targeted delivery.
Data Presentation: Nanoparticle Characterization
| Parameter | Target Range | Method of Analysis | Justification |
| Particle Size (z-average) | 50 - 200 nm | Dynamic Light Scattering (DLS) | Optimal for passive targeting via the Enhanced Permeability and Retention (EPR) effect. |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates a narrow and uniform size distribution, crucial for reproducible in vivo behavior. |
| Surface Charge (Zeta Potential) | -10 to -30 mV or +10 to +30 mV | Laser Doppler Velocimetry | A slight negative or positive charge can prevent aggregation and influence cellular uptake. |
| Drug Loading Content (%) | > 5% | HPLC, UV-Vis Spectroscopy | A higher drug loading minimizes the amount of carrier material administered. |
| Encapsulation Efficiency (%) | > 80% | HPLC, UV-Vis Spectroscopy | High encapsulation efficiency ensures minimal drug loss during formulation. |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Caption: A generalized workflow for preparing this compound-loaded PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove unencapsulated drug and excess surfactant. Repeat this step three times.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry for long-term storage.
Liposomal Formulations
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Their biocompatibility and ability to mimic cell membranes make them an attractive delivery system.
Data Presentation: Liposome (B1194612) Characterization
| Parameter | Target Range | Method of Analysis | Justification |
| Vesicle Size (mean diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) | Optimal for prolonged circulation and accumulation in tumor tissues. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Ensures a homogenous population of liposomes. |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry | A negative surface charge prevents aggregation and reduces uptake by the reticuloendothelial system. |
| Encapsulation Efficiency (%) | > 70% | HPLC, UV-Vis Spectroscopy | Maximizes the amount of drug delivered per dose. |
| Drug Release Profile | Sustained release over 48h | Dialysis Method | Provides a prolonged therapeutic effect and reduces the need for frequent administration. |
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Caption: A generalized workflow for preparing this compound-loaded liposomes.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Protocol:
-
Lipid Film Formation: Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound from the liposome suspension using dialysis or size exclusion chromatography.
Polymer-Drug Conjugates
Polymer-drug conjugates involve the covalent attachment of a drug to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG). This strategy can significantly improve the drug's solubility, stability, and circulation half-life.
Data Presentation: Polymer-Drug Conjugate Characterization
| Parameter | Target Value/Range | Method of Analysis | Justification |
| Molecular Weight | 20 - 40 kDa | Size Exclusion Chromatography (SEC) | Balances increased circulation time with efficient renal clearance of the polymer after drug release. |
| Drug-to-Polymer Ratio | 2 - 4 | NMR, UV-Vis Spectroscopy | Optimizes drug payload while maintaining the solubility and biocompatibility of the conjugate. |
| Linker Stability | Stable in plasma, cleavable in the tumor microenvironment | In vitro release studies in plasma and simulated tumor conditions | Ensures drug remains attached to the polymer in circulation and is released at the target site. |
| Solubility | > 10 mg/mL in aqueous buffer | Visual inspection, UV-Vis Spectroscopy | A significant increase in aqueous solubility is a primary goal of this delivery system. |
Experimental Protocol: Synthesis of a PEG-11-Hydroxynovobiocin Conjugate
Caption: A generalized workflow for synthesizing a PEG-11-Hydroxynovobiocin conjugate.
Materials:
-
This compound (with a suitable functional group for conjugation)
-
Amine- or hydroxyl-terminated polyethylene glycol (PEG)
-
Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))
-
Anhydrous organic solvent (e.g., Dichloromethane, Dimethylformamide)
Protocol:
-
PEG Activation: Activate the terminal functional group of PEG. For example, react a carboxyl-terminated PEG with DCC and NHS to form an NHS-ester.
-
Conjugation Reaction: React the activated PEG with this compound in an anhydrous organic solvent. The reaction conditions (temperature, time, stoichiometry) will need to be optimized.
-
Purification: Purify the resulting conjugate to remove unreacted starting materials and byproducts. Dialysis or size exclusion chromatography are common methods.
-
Characterization: Characterize the purified conjugate to determine the drug-to-polymer ratio and confirm the covalent linkage, using techniques such as ¹H NMR, UV-Vis spectroscopy, and size exclusion chromatography.
In Vitro and In Vivo Evaluation
Once the this compound delivery systems are prepared and characterized, their therapeutic potential must be evaluated through a series of in vitro and in vivo studies.
Experimental Protocol: In Vitro Drug Release Study
-
Place a known amount of the this compound formulation in a dialysis bag with a suitable molecular weight cutoff.
-
Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively).
-
Maintain the system at 37°C with constant stirring.
-
At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer.
-
Quantify the concentration of released this compound in the aliquots using a validated analytical method such as HPLC.
Experimental Protocol: Cell Viability Assay
-
Seed cancer cells known to be sensitive to HSP90 inhibition (e.g., breast or prostate cancer cell lines) in 96-well plates.
-
After 24 hours, treat the cells with increasing concentrations of free this compound and the this compound-loaded delivery systems.
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Calculate the IC50 values for each formulation.
Further In Vivo Studies:
-
Pharmacokinetic studies: To determine the circulation half-life, bioavailability, and biodistribution of the formulations in an appropriate animal model.
-
Efficacy studies: To evaluate the anti-tumor activity of the formulations in a tumor-bearing animal model.
-
Toxicity studies: To assess the systemic toxicity of the formulations.
Conclusion
The development of advanced delivery systems for this compound holds significant promise for enhancing its therapeutic efficacy and enabling its clinical translation. Nanoparticles, liposomes, and polymer-drug conjugates each offer unique advantages for improving the solubility, stability, and delivery of this potent HSP90 inhibitor. The protocols and characterization frameworks provided in these application notes serve as a starting point for researchers to develop and optimize novel formulations of this compound for cancer therapy. Rigorous characterization and in vitro/in vivo evaluation will be critical to identifying the most promising delivery strategies for clinical advancement.
References
Troubleshooting & Optimization
Technical Support Center: Working with 11-Hydroxynovobiocin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Hydroxynovobiocin, a known Hsp90 inhibitor. The focus is on overcoming challenges related to its limited solubility to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal solubility, it is recommended to dissolve this compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving many hydrophobic compounds, making it a common choice for preparing concentrated stock solutions of Hsp90 inhibitors.
Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A2: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: Can I use ethanol (B145695) to dissolve this compound for cell-based assays?
A3: Ethanol can be used as a solvent, but it is generally less effective than DMSO for highly hydrophobic compounds. If you use ethanol, it is also critical to maintain a very low final concentration in the cell culture medium (ideally ≤ 0.1%) to prevent adverse effects on cell viability and function. A solvent tolerance study for your specific cell line is recommended.
Q4: My this compound precipitated when I diluted the stock solution in my aqueous buffer/media. What should I do?
A4: Precipitation upon dilution into an aqueous solution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Use a two-step dilution: Instead of diluting the stock directly into the final volume of your aqueous solution, first dilute it into a smaller volume of the buffer or media, and then add this intermediate dilution to the final volume.
-
Increase the concentration of serum: For cell culture experiments, serum proteins can help to stabilize the compound and prevent precipitation.
-
Consider formulation strategies: For in vivo or certain in vitro experiments, using co-solvents or surfactants may be necessary (see below for more details).
Q5: How should I store my this compound stock solution?
A5: To maintain the stability and integrity of this compound, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: Inconsistent experimental results with this compound.
This could be due to issues with compound stability or concentration.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible precipitate in the well after adding the compound to cell culture.
This indicates that the compound is not fully soluble in the final culture medium.
Technical Support Center: Optimizing 11-Hydroxynovobiocin Dosage for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 11-Hydroxynovobiocin, a C-terminal Hsp90 inhibitor, in cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an analog of the antibiotic novobiocin (B609625). It functions as a heat shock protein 90 (Hsp90) inhibitor. Specifically, it binds to the C-terminal ATP-binding pocket of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, which is crucial for the stability and function of numerous client proteins. Many of these client proteins are key components of oncogenic signaling pathways. Disruption of Hsp90 function leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. While specific IC50 values for this compound are not widely published, data from related novobiocin analogs suggest a broad range of effective concentrations from nanomolar to micromolar. For the parent compound, novobiocin, the IC50 value is approximately 700 μM. However, its analogs have shown significantly improved potency.
As a starting point, it is recommended to perform a dose-response experiment across a wide concentration range (e.g., 10 nM to 100 μM) to determine the IC50 value in your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a hydrophobic molecule. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock directly into pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed a level that is toxic to your cells, typically below 0.5%, and for some sensitive or primary cells, below 0.1%. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control.
Q4: How can I confirm that this compound is engaging its target, Hsp90, in my cells?
A4: Target engagement can be confirmed by observing the downstream consequences of Hsp90 inhibition. The most common method is to monitor the degradation of known Hsp90 client proteins via Western blot analysis. A dose-dependent decrease in the levels of sensitive client proteins (e.g., AKT, HER2, RAF-1) is a strong indicator of target engagement. Another hallmark of Hsp90 inhibition is the induction of a heat shock response, which can be observed as an upregulation of Hsp70 protein levels.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | Concentration too low: The IC50 for your cell line may be higher than the tested range. | Perform a dose-response experiment with a broader and higher concentration range. |
| Compound instability: The compound may have degraded in the stock solution or working solution. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Ensure proper storage at -20°C or -80°C. | |
| Cell line insensitivity: The specific cell line may not be dependent on the Hsp90 client proteins affected by this compound. | Choose a cell line known to be sensitive to Hsp90 inhibition. Analyze the expression of key Hsp90 client proteins in your cell line. | |
| Compound precipitates in cell culture medium. | Poor aqueous solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. | Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cells). Prepare working solutions by adding the DMSO stock to the medium with vigorous vortexing. Do not store diluted aqueous solutions for long periods. |
| Inconsistent results between experiments. | Variable cell conditions: Cell density, passage number, and growth phase can affect drug sensitivity. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase during treatment. Use cells within a consistent and low passage number range. |
| Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. | |
| High background or non-specific effects. | Concentration too high: High concentrations can lead to off-target effects and general cytotoxicity. | Use concentrations around the determined IC50 value for mechanistic studies. |
| DMSO toxicity: The final DMSO concentration may be too high for your cell line. | Perform a DMSO toxicity control experiment to determine the maximum tolerated concentration. Keep the final DMSO concentration consistent and as low as possible across all wells. |
Data Presentation: Efficacy of Novobiocin Analogs
Disclaimer: The following table presents representative IC50 values for various novobiocin analogs in different cancer cell lines. Specific data for this compound is limited in publicly available literature. This data should be used as a general guide for designing initial experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Novobiocin Analog 1 | A549 | Lung Cancer | 5.2 |
| Novobiocin Analog 1 | MCF7 | Breast Cancer | 7.8 |
| Novobiocin Analog 2 | A431 | Skin Cancer | 5.0 |
| Novobiocin Analog 2 | SK-MEL-28 | Melanoma | 4.9 |
| Novobiocin Analog 3 | HTB-26 | Breast Cancer | ~10-50 |
| Novobiocin Analog 3 | PC-3 | Prostate Cancer | ~10-50 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. For example, create a dilution series ranging from 200 µM to 20 nM.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Remove the medium from the cells and add 100 µL of the appropriate drug dilution or control solution to each well.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5x, 1x, and 5x the determined IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., AKT, HER2, RAF-1), Hsp70, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the loading control. Compare the levels of client proteins and Hsp70 in treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: Hsp90 signaling pathway and the mechanism of action of this compound.
Technical Support Center: 11-Hydroxynovobiocin Synthesis
Welcome to the technical support center for the synthesis of 11-Hydroxynovobiocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this novobiocin (B609625) derivative.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the hydroxylation step of the novobiocin scaffold. Here are the most common causes and potential solutions:
-
Poor Regioselectivity of Hydroxylation: The novobiocin molecule has multiple potential sites for hydroxylation. Non-specific reagents can lead to a mixture of hydroxylated isomers, reducing the yield of the desired 11-hydroxy product.
-
Solution: Consider enzymatic hydroxylation. Studies have shown that certain microbial strains, such as specific Actinomycetes, can selectively hydroxylate novobiocin at the C-11 position, offering a cleaner reaction and higher effective yield of the desired product.
-
-
Over-oxidation: The use of strong oxidizing agents for hydroxylation can lead to the formation of the corresponding 11-oxo-novobiocin, further reducing the yield of the desired hydroxylated compound.
-
Solution: If pursuing a chemical synthesis route, milder and more selective oxidizing agents should be employed. It is crucial to carefully control reaction conditions such as temperature and reaction time. Monitoring the reaction progress frequently using techniques like TLC or LC-MS can help in quenching the reaction before significant over-oxidation occurs.
-
-
Degradation of Starting Material or Product: Novobiocin and its derivatives can be sensitive to harsh reaction conditions, such as strong acids or bases, and high temperatures, leading to degradation.
-
Solution: Employ milder reaction conditions wherever possible. This includes using protecting groups for sensitive functionalities that are not involved in the desired transformation. A thorough review of the stability of your specific novobiocin precursor under the planned reaction conditions is recommended.
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, catalyst, and stoichiometry of reagents play a critical role in reaction efficiency.
-
Solution: A systematic optimization of reaction conditions is recommended. This can be done by running a series of small-scale parallel reactions to screen different solvents, temperatures, and reagent ratios. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions.
-
A general workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low yield of this compound.
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. How can I improve the purification of this compound?
Answer:
The presence of multiple, hard-to-separate spots on a TLC plate is a common issue, often arising from a complex reaction mixture containing isomers, byproducts, and unreacted starting materials. Here are some strategies to improve purification:
-
Optimize your Chromatography:
-
Solvent System: Systematically screen different solvent systems for your column chromatography. A good starting point is to find a solvent system that gives good separation of the spots on a TLC plate (Rf values between 0.2 and 0.5).
-
Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase such as alumina (B75360) (neutral, acidic, or basic) or reverse-phase silica (C18).
-
Gradient Elution: A shallow gradient of the eluting solvent can often improve the separation of closely related compounds.
-
-
Alternative Purification Techniques:
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.
-
Crystallization: If the product is a solid, attempting to crystallize it from a suitable solvent system can be an effective way to purify it. This may require some screening of different solvents and conditions.
-
-
Chemical Derivatization: In some cases, it may be beneficial to derivatize the crude mixture to facilitate separation. For example, protecting a reactive group on your target compound could change its polarity and allow for easier separation from impurities. The protecting group would then be removed after purification.
Frequently Asked Questions (FAQs)
Q1: What is the most challenging step in the chemical synthesis of this compound?
A1: Based on available literature for related compounds, the most challenging step is the regioselective hydroxylation at the C-11 position of the novobiocin scaffold. Chemical methods often lack specificity and can lead to a mixture of products, including other hydroxylated isomers and over-oxidized products.
Q2: Are there any established protocols for the chemical synthesis of this compound?
Q3: What analytical techniques are recommended for characterizing the final product?
A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure of the molecule and confirming the position of the hydroxyl group. 2D NMR techniques like COSY and HMBC can further aid in structure elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Data Presentation
As specific yield data for a standardized synthesis of this compound is not available in the literature, the following table presents hypothetical, yet realistic, data based on the challenges discussed. This table can serve as a reference for researchers to compare their results against when attempting synthesis.
| Hydroxylation Method | Key Reagents/Conditions | Observed Yield of this compound (%) | Major Side Products | Purity after Initial Purification (%) |
| Chemical Oxidation | Selenium Dioxide (SeO2), Dioxane, Reflux | 15-25 | 11-oxo-novobiocin, other hydroxylated isomers | < 60 |
| Chemical Oxidation | m-CPBA, DCM, 0°C to RT | 20-35 | Epoxides, other hydroxylated isomers | < 70 |
| Enzymatic Hydroxylation | Actinomycete culture, Biotransformation | 40-60 | Minimal | > 90 |
Experimental Protocols
Given the lack of a specific published protocol for the chemical synthesis of this compound, a general approach based on the synthesis of related novobiocin analogues is provided below.
General Approach for the Synthesis of a Novobiocin Analogue (Illustrative)
This protocol outlines a modular synthesis, which is a common strategy for preparing novobiocin analogues.
Caption: Modular synthesis workflow for a novobiocin analogue.
Step 1: Synthesis of the Coumarin Core
The coumarin core is typically synthesized through a Pechmann condensation or a similar cyclization reaction from appropriately substituted phenols and β-ketoesters.
Step 2: Synthesis of the Amide Side Chain
The prenylated 4-hydroxybenzoyl amide side chain is prepared separately. This often involves the synthesis of the substituted benzoic acid followed by its activation for amide coupling.
Step 3: Coupling of the Coumarin Core and Amide Side Chain
The synthesized coumarin core and the amide side chain are coupled using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (hydroxybenzotriazole).
Step 4: Glycosylation (if applicable)
The noviose sugar moiety is introduced onto the coumarin core. This is a complex step often involving multiple protection and deprotection steps.
Step 5: Final Modification (e.g., Hydroxylation)
This would be the step where the hydroxylation at the C-11 position is attempted. As discussed, this is a challenging step. An enzymatic approach would be:
-
Prepare a culture of a suitable microorganism (e.g., an Actinomycete strain known for hydroxylation).
-
Add the novobiocin precursor to the culture.
-
Incubate for a period of time to allow for biotransformation.
-
Extract the product from the culture medium.
-
Purify the extracted material using chromatography.
Disclaimer: The provided information is for guidance and troubleshooting purposes only. All experimental work should be conducted with appropriate safety precautions and after a thorough literature review. The hypothetical data and general protocols are not a substitute for a validated experimental procedure.
minimizing off-target effects of 11-Hydroxynovobiocin
Disclaimer: Information regarding 11-Hydroxynovobiocin is limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on the known mechanisms of novobiocin (B609625) analogues and other C-terminal inhibitors of Heat Shock Protein 90 (HSP90). The provided quantitative data and specific protocols are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an analogue of the antibiotic novobiocin and is designed to act as a C-terminal inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell growth, proliferation, and survival. By binding to the C-terminal ATP-binding pocket of HSP90, this compound disrupts its chaperone function, leading to the misfolding and subsequent degradation of these client proteins.[1][2] This targeted degradation of oncoproteins makes it a compound of interest in cancer research.
Q2: What are the expected on-target effects of this compound in a cellular context?
The primary on-target effect of this compound is the degradation of HSP90 client proteins. This can be observed experimentally by a decrease in the protein levels of known HSP90 clients such as HER2, CDK4, AKT, and RAF-1.[3][4] The degradation of these proteins should, in turn, lead to downstream effects like cell cycle arrest and apoptosis in cancer cells.
Q3: What are the potential off-target effects of this compound?
While C-terminal HSP90 inhibitors are generally considered to have fewer off-target effects than N-terminal inhibitors, potential off-target effects can still occur. These may include:
-
Inhibition of other ATP-binding proteins: Due to the conserved nature of ATP-binding sites, high concentrations of the inhibitor might affect other proteins that utilize ATP.
-
Induction of the heat shock response (HSR): Although typically less pronounced with C-terminal inhibitors, some induction of HSP70 and other heat shock proteins can occur as a cellular stress response.[5]
-
Effects on kinases: Cross-reactivity with various kinases is a common off-target effect for many small molecule inhibitors.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., degradation of a specific client protein).
-
Optimize treatment duration: Use the shortest possible treatment time to observe the on-target effect, as off-target effects can be time-dependent.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) in your experiments.
-
Confirm with a second method: Validate key findings using an alternative method, such as a structurally unrelated HSP90 C-terminal inhibitor or siRNA-mediated knockdown of HSP90.
Troubleshooting Guides
Problem 1: I am not observing the degradation of HSP90 client proteins after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between different cell lines.[6] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing client protein degradation. |
| Low HSP90 Dependence of the Client Protein | Select a client protein known to be highly sensitive to HSP90 inhibition in your cell line of interest. HER2 in HER2-positive breast cancer cell lines is a good example.[7] |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Line Variability | Different cell lines can have varying levels of HSP90 expression and client protein dependencies. Ensure you are using an appropriate cell model. |
Problem 2: I am observing significant cytotoxicity at concentrations where on-target effects are minimal.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | This is a strong possibility. To investigate, perform a kinase selectivity screen to identify potential off-target kinases.[8][9][10] You can also compare the phenotype with that of a structurally different HSP90 inhibitor. |
| Induction of a Strong Stress Response | High concentrations of the inhibitor might be inducing a toxic level of cellular stress. Measure markers of apoptosis (e.g., cleaved PARP) and the heat shock response (e.g., HSP70 induction) at various concentrations. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is low (typically <0.1%) and non-toxic to your cells. |
Data Presentation
Table 1: Illustrative On-Target Activity of a Representative HSP90 C-Terminal Inhibitor
| Target | Assay Type | IC50 (nM) |
| HSP90α | Biochemical Assay | 150 |
| HSP90β | Biochemical Assay | 200 |
| HER2 Degradation | Cell-based Assay (SK-BR-3) | 350 |
| CDK4 Degradation | Cell-based Assay (MCF-7) | 500 |
Table 2: Illustrative Off-Target Kinase Profile of a Representative HSP90 C-Terminal Inhibitor (at 1 µM)
| Kinase | % Inhibition |
| CDK2 | 15% |
| ERK1 | 8% |
| PI3Kα | 12% |
| SRC | 25% |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol outlines the steps to assess the degradation of HSP90 client proteins (e.g., HER2, CDK4) following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., SK-BR-3 for HER2, MCF-7 for CDK4) in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your client protein of interest (e.g., anti-HER2, anti-CDK4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound directly binds to HSP90 in a cellular context.[11][12][13][14]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at a desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HSP90 in each sample by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of HSP90.
-
Mandatory Visualizations
Caption: The HSP90 chaperone cycle and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Inhibition of HSP90 by this compound leads to the degradation of AKT.
References
- 1. Hsf1 activation by proteotoxic stress requires concurrent protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stratech.co.uk [stratech.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibition in hormone receptor-positive/HER2-negative breast cancer: Biological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. The Effects of HER2 on CDK4/6 Activity in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress of CDK4/6 inhibitors’ current practice in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4/6 inhibitor palbociclib enhances the effect of pyrotinib in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 11-Hydroxynovobiocin Resistance Mechanisms in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying 11-hydroxynovobiocin resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
The primary mechanism of resistance to aminocoumarin antibiotics, including novobiocin (B609625) and likely its derivative this compound, is through mutations in the gene encoding the B subunit of DNA gyrase (gyrB). DNA gyrase is the molecular target of these antibiotics, and mutations in gyrB can prevent the drug from binding effectively, thus rendering it ineffective. In some bacteria, mutations in the corresponding subunit of topoisomerase IV (parE) can act as a secondary resistance mechanism.
Q2: Are there other known resistance mechanisms?
Yes, another significant mechanism of resistance is the active efflux of the antibiotic out of the bacterial cell by efflux pumps.[1][2] Efflux pumps are membrane proteins that can recognize and expel a wide range of compounds, including antibiotics, preventing them from reaching their intracellular targets.[1][2] Overexpression of certain efflux pumps has been linked to reduced susceptibility to novobiocin in some bacterial species.[3]
Q3: Is there a difference in resistance mechanisms between novobiocin and this compound?
Currently, there is limited specific research directly comparing the resistance mechanisms of novobiocin and this compound. However, due to their high structural similarity, it is widely presumed that the resistance mechanisms are identical. Therefore, mutations in gyrB and the activity of efflux pumps are the expected primary and secondary mechanisms of resistance to this compound as well.
Q4: My bacterial culture is showing unexpected resistance to this compound. What should I check first?
First, verify the purity of your bacterial culture to ensure there is no contamination with a resistant species. Second, confirm the concentration and integrity of your this compound stock solution. Finally, review your experimental protocol, particularly the incubation time and conditions, as these can influence the outcome of susceptibility testing.
Q5: How can I confirm if resistance in my bacterial strain is due to a gyrB mutation?
To confirm the role of a gyrB mutation, you should sequence the gyrB gene from your resistant isolate and compare it to the sequence from a susceptible (wild-type) strain. Any non-synonymous mutations (those that result in an amino acid change) in the resistant strain's gyrB gene are likely responsible for the resistance phenotype.
Q6: What methods can be used to investigate the role of efflux pumps in resistance?
The role of efflux pumps can be investigated by performing susceptibility testing in the presence and absence of an efflux pump inhibitor (EPI). If the minimum inhibitory concentration (MIC) of this compound decreases significantly in the presence of an EPI, it suggests that efflux pumps are contributing to the resistance.
Troubleshooting Guides
Issue 1: Inconsistent Results in Novobiocin Susceptibility Testing
| Symptom | Possible Cause | Troubleshooting Step |
| Variable zone of inhibition diameters in disk diffusion assays. | Inoculum density not standardized. | Ensure the inoculum is prepared to a 0.5 McFarland turbidity standard.[4][5] |
| Improper plate inoculation. | Streak the plate evenly in three directions to ensure a confluent lawn of growth.[4] | |
| Variation in agar (B569324) depth. | Use a consistent volume of agar in each plate to maintain a uniform depth. | |
| Incorrect incubation conditions. | Incubate plates at 35-37°C for 18-24 hours.[4][6] | |
| No zone of inhibition with a known susceptible strain. | Inactive antibiotic disk. | Use new, properly stored novobiocin disks. Check the expiration date. |
| Contaminated culture. | Re-isolate the susceptible strain to ensure purity. |
Issue 2: Difficulty in Interpreting MIC values from Broth Microdilution
| Symptom | Possible Cause | Troubleshooting Step |
| "Skipped wells" (growth in a well with a higher antibiotic concentration than a well with no growth). | Contamination of a single well. | Repeat the assay with careful aseptic technique. |
| Bacterial clumping leading to uneven inoculation. | Vortex the bacterial suspension thoroughly before adding it to the wells. | |
| Faint or trailing growth at the MIC endpoint. | Subjective interpretation of "no growth". | The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Use a reading mirror or spectrophotometer for clarification if needed. |
| Drug degradation. | Prepare fresh antibiotic dilutions for each experiment. |
Quantitative Data
Table 1: Novobiocin Susceptibility in Staphylococcus Species
| Organism | Resistance Phenotype | Method | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |
| Staphylococcus saprophyticus | Resistant | Disk Diffusion | ≤ 15 | > 1.6 | [5][7] |
| Staphylococcus epidermidis | Susceptible | Disk Diffusion | ≥ 16 | ≤ 1.6 | [7][8] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Susceptible | Broth Microdilution | N/A | MIC₉₀ = 0.25 | [9] |
Experimental Protocols
Protocol 1: Novobiocin Susceptibility Testing by Kirby-Bauer Disk Diffusion
Objective: To qualitatively determine the susceptibility of a bacterial isolate to novobiocin.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Tryptic soy broth (TSB) or sterile saline
-
Sterile cotton swabs
-
Novobiocin disks (5 µg)
-
McFarland 0.5 turbidity standard
-
Bacterial culture (18-24 hours old)
-
Incubator (35-37°C)
-
Calipers or a ruler
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into TSB or sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[4]
-
Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to obtain confluent growth.[4]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place a 5 µg novobiocin disk onto the center of the inoculated plate and press gently to ensure adherence.[8]
-
Invert the plate and incubate at 35-37°C for 18-24 hours.[4]
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
Interpretation of Results:
-
Susceptible: Zone of inhibition ≥ 16 mm.
-
Resistant: Zone of inhibition ≤ 15 mm.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To quantitatively determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
Bacterial inoculum prepared to 0.5 McFarland standard and then diluted
-
Multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum at a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizations
Caption: Mechanism of action and resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Novobiocin Susceptibility Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 7. Effect of different media on determination of novobiocin resistance for differentiation of coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbesinfo.com [microbesinfo.com]
- 9. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 11-Hydroxynovobiocin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of 11-Hydroxynovobiocin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: this compound, a derivative of the antibiotic novobiocin (B609625), is expected to have low oral bioavailability primarily due to its poor aqueous solubility.[1][2] Like its parent compound, it is a lipophilic molecule, which can lead to low dissolution rates in the gastrointestinal (GI) tract, a prerequisite for absorption.[3] Furthermore, it may be subject to efflux by transporters such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters present in the intestinal epithelium.[4][5]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Key strategies focus on improving its solubility and/or membrane permeability. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can protect it from degradation and enhance its uptake.[6][7]
-
Amorphous solid dispersions: Creating a solid dispersion of the compound in a polymer matrix can increase its dissolution rate.[3] The amorphous form of novobiocin has a significantly higher dissolution rate than its crystalline form.[3]
-
Use of permeation enhancers: Co-administration with agents that reversibly increase the permeability of the intestinal epithelium can improve absorption.[8]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
Q3: How can I assess the in vitro permeability of this compound?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict in vivo drug absorption. This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The assay measures the transport of the compound from an apical (AP) to a basolateral (BL) compartment and vice versa to determine the apparent permeability coefficient (Papp) and the efflux ratio.
Q4: What analytical methods are suitable for quantifying this compound in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules like this compound in plasma and other biological matrices.[9][10][11] This method offers high selectivity and allows for the detection of low concentrations of the analyte.
Troubleshooting Guides
Issue 1: Poor and Variable Oral Bioavailability in Animal Studies
Symptoms:
-
Low plasma concentrations (Cmax) of this compound following oral administration.
-
High inter-animal variability in plasma concentration-time profiles.
-
Low area under the curve (AUC) values compared to intravenous (IV) administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility and dissolution rate. | 1. Formulation Improvement: Develop and test advanced formulations such as solid lipid nanoparticles (SLNs), liposomes, or amorphous solid dispersions to improve solubility and dissolution.[3][6] 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. |
| Efflux by intestinal transporters (e.g., P-gp). | 1. Co-administration with Inhibitors: Include a known P-gp inhibitor (e.g., verapamil, though for experimental use only) in your formulation to assess the impact of efflux. 2. Use of Permeation Enhancers: Some permeation enhancers can also inhibit efflux transporters. |
| First-pass metabolism. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. 2. Route of Administration Comparison: Compare oral bioavailability with intraperitoneal or portal vein administration to differentiate between intestinal and hepatic first-pass metabolism. |
Issue 2: Difficulty in Formulating this compound into Nanoparticles
Symptoms:
-
Low encapsulation efficiency (<70%).
-
Poor formulation stability (e.g., aggregation, drug leakage).
-
Inconsistent particle size and high polydispersity index (PDI).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor affinity of the drug for the lipid matrix. | 1. Lipid Screening: Test a variety of lipids with different chain lengths and saturation to find one that better solubilizes this compound.[12] 2. Incorporate a Co-solvent: A small amount of a biocompatible solvent in which the drug is highly soluble can be included in the formulation process.[13] |
| Inadequate surfactant concentration or type. | 1. Surfactant Optimization: Screen different non-ionic surfactants (e.g., Poloxamers, Tweens) and optimize their concentration to achieve smaller and more stable nanoparticles.[12] |
| Suboptimal preparation method. | 1. Method Comparison: Compare different preparation techniques such as high-pressure homogenization, solvent emulsification/evaporation, and microemulsion-based methods.[7][14] |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for this compound in different formulations, based on expected improvements from preclinical studies with analogous compounds. This data is for illustrative purposes to guide experimental design.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 4.0 ± 1.5 | 250 ± 75 | 100 (Reference) |
| Solid Lipid Nanoparticles | 50 | 250 ± 50 | 2.0 ± 0.5 | 1500 ± 300 | ~600 |
| Liposomal Formulation | 50 | 200 ± 40 | 2.5 ± 1.0 | 1300 ± 250 | ~520 |
| Amorphous Solid Dispersion | 50 | 300 ± 60 | 1.5 ± 0.5 | 1800 ± 350 | ~720 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Melt the glyceryl monostearate at 75°C.
-
Disperse this compound in the molten lipid.
-
Heat the Poloxamer 188 solution in deionized water to 75°C.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization at 10,000 rpm for 10 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations
-
Oral gavage needles
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.[9][15]
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.[10][11]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.[16][17]
-
Calculate relative bioavailability compared to the aqueous suspension.[16]
Visualizations
Signaling and Transport Pathways
Caption: Strategies and pathways for enhancing this compound bioavailability.
Experimental Workflow
Caption: Workflow for enhancing and evaluating this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Distribution and Physiology of ABC-Type Transporters Contributing to Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedrb.com [biomedrb.com]
- 8. The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport (Journal Article) | OSTI.GOV [osti.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 13. Preparation and characterization of solid lipid nanoparticles loaded with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rr-americas.woah.org [rr-americas.woah.org]
- 16. researchgate.net [researchgate.net]
- 17. The impact of composite AUC estimates on the prediction of systemic exposure in toxicology experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining 11-Hydroxynovobiocin Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their purification protocols for 11-Hydroxynovobiocin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Extraction
-
Question: My initial extraction of this compound from the fermentation broth is resulting in a very low yield. What are the possible causes and solutions?
-
Answer: Low extraction yield can be attributed to several factors:
-
Incomplete Cell Lysis: Ensure that the cells are completely lysed to release the intracellular product. Consider using more rigorous lysis methods or adding lysozyme.
-
Incorrect Solvent Polarity: The choice of extraction solvent is critical. This compound is a relatively polar molecule. A mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) or a chloroform/methanol (B129727) mixture, is often effective for extracting novobiocin (B609625) analogues. You may need to optimize the solvent system.
-
Suboptimal pH: The pH of the extraction buffer can significantly impact the solubility and stability of your compound. Experiment with different pH values to find the optimal condition for this compound.
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping your product. To break emulsions, you can try adding brine, centrifuging the mixture at a higher speed, or passing it through a bed of Celite.
-
Issue 2: Poor Separation During Column Chromatography
-
Question: I'm having trouble separating this compound from impurities using silica (B1680970) gel column chromatography. The fractions are all contaminated. What can I do?
-
Answer: Co-elution of impurities is a common challenge. Here are some strategies to improve separation:
-
Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic one for separating compounds with different polarities. Start with a non-polar solvent and gradually increase the polarity. For novobiocin-related compounds, solvent systems like dichloromethane (B109758)/methanol or ethyl acetate/hexane are commonly used.
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Reverse-phase chromatography (e.g., C18) can be a good alternative for polar compounds.
-
Adjust the pH of the Mobile Phase: For ionizable compounds, adding a small amount of acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution by suppressing ionization.
-
Sample Loading: Overloading the column can lead to poor separation. Ensure you are not exceeding the column's loading capacity. It is better to perform multiple smaller runs than one overloaded run.
-
Issue 3: Difficulty with Crystallization
-
Question: I have a purified, concentrated solution of this compound, but I am unable to induce crystallization. What techniques can I try?
-
Answer: Crystallization can be a trial-and-error process. Here are several methods to attempt:
-
Solvent Selection: The choice of solvent is crucial. You are looking for a solvent system where your compound is soluble at high temperatures but poorly soluble at low temperatures. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and inducing crystallization.
-
Anti-Solvent Addition: Slowly add a poor solvent to a concentrated solution of your compound in a good solvent until turbidity is observed. Then, slightly warm the solution until it becomes clear again and allow it to cool slowly.
-
-
Seeding: If you have a few crystals, you can add them to a supersaturated solution to induce further crystallization.
-
Scratching: Gently scratching the inside of the glass container with a glass rod can create nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single chromatography step?
A1: The purity after a single column chromatography step can vary significantly depending on the complexity of the initial mixture and the optimization of the chromatographic conditions. Generally, you might expect to achieve a purity of 80-95%. For higher purity, a second purification step, such as preparative HPLC or recrystallization, is often necessary.
Q2: What are the common impurities found with this compound?
A2: Based on related novobiocin purifications, common impurities may include desmethyldescarbamylnovobiocin, dihydronovobiocin, isonovobiocin, and other biosynthetic precursors or degradation products.[1] A comprehensive impurity profile should be established using techniques like HPLC-MS.
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. By spotting the crude mixture, the fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of your target compound from impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) should be used.
Q4: What are the storage conditions for purified this compound?
A4: As a general guideline for novobiocin analogues, the purified compound should be stored as a solid in a tightly sealed container at -20°C to prevent degradation. If in solution, it should be stored in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and protected from light.
Data Presentation
Table 1: HPLC Parameters for Novobiocin Analogue Analysis
| Parameter | Value | Reference |
| Column | Octadecylsilane (C18) | [1] |
| Mobile Phase | 0.005 M 1-heptanesulfonate, sodium salt-methanol (20:80) | [1] |
| Flow Rate | 1 mL/min | [1] |
| Detection | UV at 254 nm | [1] |
Table 2: Potential Impurities of Novobiocin
| Impurity |
| Novenamine |
| Novobiocic acid |
| Desmethyldescarbamylnovobiocin |
| Dihydronovobiocin |
| Isonovobiocin |
| Descarbamylnovobiocin |
Source: Adapted from Taylor & Francis.[1]
Experimental Protocols
Hypothetical Purification Protocol for this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Extraction a. After fermentation, centrifuge the broth to separate the mycelium from the supernatant. b. Lyse the mycelial cake using a suitable method (e.g., sonication or homogenization) in an extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0). c. Combine the lysate with the supernatant. d. Extract the combined liquid with an equal volume of ethyl acetate three times. e. Pool the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude extract.
2. Silica Gel Column Chromatography a. Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of the mobile phase. c. Load the sample onto the column. d. Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol. e. Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound. f. Pool the pure fractions and concentrate under reduced pressure.
3. Crystallization a. Dissolve the purified product in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or acetone). b. Slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. c. Warm the solution gently until it becomes clear again. d. Allow the solution to cool slowly to room temperature and then place it at 4°C to promote crystal formation. e. Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Hsp90 inhibition signaling pathway by this compound.
References
addressing 11-Hydroxynovobiocin precipitation in buffers
Welcome to the technical support center for 11-Hydroxynovobiocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on addressing and preventing precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an analog of the aminocoumarin antibiotic novobiocin (B609625). While novobiocin is a known inhibitor of bacterial DNA gyrase, both it and its analogs are also recognized as inhibitors of the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90).[1][2][3] Inhibition of Hsp90 disrupts the folding and stability of numerous client proteins, many of which are critical for tumor cell growth and survival, making Hsp90 a key target in cancer therapy.[4][5]
Q2: I observed a precipitate after diluting my this compound stock solution into my aqueous buffer. What is the likely cause?
A2: Precipitation of this compound, similar to its parent compound novobiocin, is most often caused by issues related to solubility and stability in aqueous solutions. The most common factors include:
-
Incorrect pH: Novobiocin's solubility is highly pH-dependent. It is practically insoluble in acidic solutions and becomes soluble in aqueous solutions with a pH above 7.5. If your buffer pH is neutral or acidic, the compound will likely precipitate.
-
Buffer Composition: Certain buffers can negatively impact stability. Specifically, phosphate (B84403) and possibly sulfate-containing buffers have been shown to cause decomposition of novobiocin.
-
Low Temperature: While stock solutions should be stored at low temperatures, diluting the compound in cold buffers can decrease its solubility and promote precipitation.
-
High Concentration: The final concentration of this compound in the aqueous working solution may be exceeding its solubility limit under the specific buffer conditions.
-
Solvent Shock: Diluting a highly concentrated DMSO stock solution too rapidly into an aqueous buffer can cause the compound to crash out of solution before it can be properly solvated by the aqueous medium.
Q3: What is the recommended solvent for preparing a stock solution?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). Novobiocin sodium salt is highly soluble in DMSO (up to 100 mg/mL). A stock solution in DMSO can be stored at -20°C or -80°C for extended periods.
Q4: Are there any specific storage conditions I should be aware of?
A4: Yes. This compound solutions are light-sensitive. It is critical to protect stock solutions and experimental working solutions from light by using amber vials or covering containers with aluminum foil. Aqueous solutions are not recommended for long-term storage; they should be prepared fresh for each experiment.
Troubleshooting Guide: Precipitation Issues
Use the following guide to diagnose and resolve precipitation of this compound in your experiments.
Problem: Precipitate forms immediately upon dilution into a buffer.
| Potential Cause | Recommended Solution |
| Buffer pH is too low (< 7.5) | Verify the pH of your buffer. Adjust the pH to be slightly alkaline (pH 7.5 - 8.5) if your experimental conditions permit. Consider using buffers like Tris or HEPES in this pH range. |
| Incompatible Buffer System | Avoid using phosphate-based buffers (e.g., PBS), as they can cause decomposition and precipitation. Switch to a non-phosphate buffer system like HEPES or Tris-HCl. |
| "Solvent Shock" | When preparing the working solution, add the DMSO stock drop-wise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Concentration Exceeds Solubility | Prepare a more dilute working solution. If a high concentration is required, you may need to add a small percentage of a co-solvent (like DMSO, up to 0.5-1% final concentration) to your aqueous buffer, if tolerated by your experimental system. |
Problem: Solution is initially clear but precipitate forms over time.
| Potential Cause | Recommended Solution |
| Compound Instability | Aqueous solutions of novobiocin are known to be unstable. Always prepare working solutions fresh immediately before use. Do not store diluted aqueous solutions. |
| Conversion to Crystalline Form | The active, amorphous form of novobiocin can revert to a less soluble, inactive crystalline form in aqueous suspensions over time. This emphasizes the need to use freshly prepared solutions. |
| Light Exposure | Protect the solution from light at all times by using amber tubes or wrapping containers in foil. Light exposure can accelerate degradation. |
| Temperature Fluctuation | Ensure the solution is maintained at a constant, appropriate temperature for the duration of the experiment. Avoid temperature drops that could reduce solubility. |
Data Summary: Solubility of Novobiocin
Note: Data is for the parent compound, novobiocin, and should be used as a strong guideline for the 11-hydroxy analog.
| Solvent | Form | Approximate Solubility | Reference |
| Water | Sodium Salt | ~100 mg/mL (prepare fresh) | |
| Aqueous Solution (pH < 7.5) | Acid Form | Practically Insoluble | |
| Aqueous Solution (pH > 7.5) | Acid Form | Soluble | |
| DMSO | Sodium Salt | 100 mg/mL | |
| Ethanol | Sodium Salt | Soluble | |
| PBS (Phosphate Buffer) | Sodium Salt | Not Recommended (causes decomposition) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required mass of this compound and the volume of DMSO needed for a 10 mM final concentration. (Molecular weight will be specific to your supplied compound).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If needed, sonicate briefly in a water bath to ensure the compound is fully dissolved. The solution should be clear and colorless to pale yellow.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting (amber) tubes. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Tris Buffer
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. Warm the buffer to room temperature or 37°C, depending on your experimental setup.
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature, protected from light.
-
Dilution (Critical Step): a. Vigorously vortex or stir the Tris buffer. b. While the buffer is mixing, slowly add the required volume of the 10 mM DMSO stock solution drop-by-drop to the buffer to achieve the final 100 µM concentration. (For example, add 10 µL of 10 mM stock to 990 µL of buffer). c. This gradual addition prevents "solvent shock" and minimizes precipitation.
-
Final Mix: Continue to vortex the final working solution for another 30 seconds to ensure it is homogenous.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store this diluted aqueous solution.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Hsp90 Inhibition Signaling Pathway
Caption: Simplified pathway of Hsp90 inhibition by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novobiocin: redesigning a DNA gyrase inhibitor for selective inhibition of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of Heat Shock Protein 90 Suppresses Tumor Necrosis Factor–α and Ameliorates Murine Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Technical Support Center: Scaling Up 11-Hydroxynovobiocin Production
Welcome to the technical support center for the production of 11-Hydroxynovobiocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental and scale-up phases of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced?
A1: this compound is a derivative of the aminocoumarin antibiotic novobiocin (B609625). It is produced through the microbial biotransformation of novobiocin by a soil actinomycete, Streptomyces sp. UC 5762 (NRRL 11111).[1] This process involves the specific hydroxylation of the novobiocin molecule at the C-11 position.
Q2: What are the primary challenges in scaling up this compound production?
A2: Scaling up the production of this compound involves challenges common to many microbial fermentation and biotransformation processes. These can be broadly categorized as:
-
Upstream Processing (Fermentation/Biotransformation):
-
Maintaining optimal and homogenous culture conditions (pH, temperature, aeration, and nutrient distribution) in larger bioreactors.
-
Ensuring efficient mass transfer of oxygen and nutrients to the microorganisms.
-
Managing the potential for substrate (novobiocin) or product (this compound) toxicity to the microbial culture.
-
Preventing contamination and maintaining the genetic stability of the Streptomyces strain.
-
-
Downstream Processing (Purification):
-
Efficiently extracting the product from a large volume of fermentation broth.
-
Developing a scalable and cost-effective purification strategy to achieve high purity.
-
Managing and disposing of large volumes of solvent waste.
-
Q3: What are the key parameters to optimize for the fermentation/biotransformation step?
A3: Optimization of fermentation conditions is critical for maximizing the yield of this compound. Key parameters to consider for Streptomyces species include:
-
Media Composition: Carbon and nitrogen sources, as well as trace elements, can significantly impact microbial growth and enzyme activity.
-
pH: The optimal pH for both growth and bioactive metabolite production in Streptomyces is typically in the range of 6.0 to 8.0.[2]
-
Temperature: Most Streptomyces species have an optimal growth temperature around 28-30°C.[3]
-
Inoculum Size and Age: The density and physiological state of the initial culture can affect the duration and efficiency of the biotransformation.
-
Agitation and Aeration: These are crucial for ensuring adequate oxygen supply and nutrient mixing, which directly impact the activity of the hydroxylating enzymes.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | - Verify and optimize pH, temperature, and dissolved oxygen levels. - Perform small-scale experiments to test different media compositions.[3][4] |
| Poor Substrate (Novobiocin) Bioavailability | - Investigate different methods for novobiocin addition (e.g., fed-batch) to avoid substrate inhibition. - Test the use of solubilizing agents for novobiocin, if compatible with the microbial culture. |
| Enzyme Inactivation or Inhibition | - Monitor the fermentation for the accumulation of inhibitory byproducts. - Analyze the expression and activity of the hydroxylating enzyme over the course of the fermentation. |
| Microbial Contamination | - Implement and strictly follow aseptic techniques during inoculation and sampling. - Perform microscopy and plating to check for contaminating microorganisms. |
| Genetic Instability of the Producing Strain | - Re-isolate single colonies from the stock culture to ensure a homogenous population. - Consider cryopreservation of the working cell bank to maintain strain integrity. |
Difficulties in Purification
| Potential Cause | Troubleshooting Steps |
| Low Extraction Efficiency | - Optimize the solvent system used for the initial extraction from the fermentation broth. - Adjust the pH of the broth prior to extraction to improve the partitioning of this compound into the organic phase. |
| Co-elution of Impurities during Chromatography | - Screen different chromatography resins (e.g., normal phase, reverse phase, ion exchange) to find the one with the best selectivity. - Optimize the gradient and mobile phase composition for improved separation. |
| Product Degradation | - Assess the stability of this compound at different pH values and temperatures. - Perform purification steps at lower temperatures if product degradation is observed. |
| Presence of Emulsions during Solvent Extraction | - Consider centrifugation to break the emulsion. - Test the addition of a small amount of a different, immiscible solvent. |
Experimental Protocols
Protocol 1: Microbial Hydroxylation of Novobiocin
This protocol is a general guideline based on the biotransformation of novobiocin by Streptomyces sp. UC 5762.[1] Optimization will be required for specific laboratory and pilot-scale bioreactors.
1. Inoculum Preparation:
- Aseptically transfer a loopful of Streptomyces sp. UC 5762 from a slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptic soy broth).
- Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
2. Biotransformation:
- Inoculate a production medium (optimized for Streptomyces) with the seed culture (typically 5-10% v/v).
- Incubate the production culture at 28°C with agitation and aeration.
- After an initial growth phase (e.g., 24-48 hours), add a sterile solution of novobiocin to the culture. The final concentration of novobiocin should be determined experimentally to avoid toxicity (e.g., starting with 100-500 mg/L).
- Continue the incubation and monitor the conversion of novobiocin to this compound periodically by taking samples for analysis (e.g., HPLC).
Protocol 2: Purification of this compound
This protocol outlines a general approach for the purification of 11-Hydroxynovovbiocin from the fermentation broth.[1]
1. Extraction:
- At the end of the biotransformation, harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
- Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.
- Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) multiple times.
- Pool the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the dried extract under reduced pressure.
2. Column Chromatography:
- Dissolve the concentrated crude extract in a minimal amount of a suitable solvent.
- Apply the dissolved extract to a silica (B1680970) gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
- Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).
- Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify those containing this compound.
- Pool the pure fractions and evaporate the solvent to obtain the purified product.
Visualizations
Novobiocin Biosynthetic Pathway
Caption: Biosynthetic pathway of Novobiocin and its conversion to this compound.
Experimental Workflow for this compound Production
Caption: General experimental workflow for the production and purification of this compound.
References
- 1. Microbial hydroxylation of novobiocin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. frontiersin.org [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Novobiocin and its Metabolite, 11-Hydroxynovobiocin
Quantitative Activity Comparison
The following tables summarize the known inhibitory concentrations of novobiocin (B609625) against various targets and bacterial strains. No quantitative biological activity data for 11-Hydroxynovobiocin has been found in the reviewed literature.
Table 1: Inhibition of Cellular Proliferation (IC50)
| Compound | SKBr3 Human Breast Cancer Cells (μM) |
| Novobiocin | ~700[1][2][3] |
| This compound | Data not available |
Table 2: Enzyme Inhibition (IC50)
| Compound | Target Enzyme | IC50 (μM) |
| Novobiocin | E. coli DNA Gyrase Supercoiling | 0.08 - 0.5[4][5] |
| E. coli Topoisomerase IV | 2.7 - 11 | |
| Hsp90 | ~700 | |
| This compound | E. coli DNA Gyrase Supercoiling | Data not available |
| E. coli Topoisomerase IV | Data not available | |
| Hsp90 | Data not available |
Table 3: Minimum Inhibitory Concentration (MIC)
| Compound | Bacterial Strain | MIC (μg/mL) |
| Novobiocin | Escherichia coli | >128 |
| Staphylococcus aureus | 0.125 - 1.0 | |
| Vancomycin- and Ampicillin-resistant Enterococcus faecium | ≤ 2.0 | |
| This compound | Various | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited for novobiocin are provided below.
Cell Proliferation Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of novobiocin against cancer cell lines, such as the SKBr3 human breast cancer cell line, is typically determined using a cell viability assay. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: SKBr3 cells are cultured in an appropriate medium (e.g., McCoy's 5A medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of novobiocin. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
MTT Assay: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Gyrase Supercoiling Assay (IC50 Determination)
The inhibitory activity of novobiocin on DNA gyrase is assessed by measuring the enzyme's ability to introduce negative supercoils into relaxed circular DNA.
-
Reaction Mixture: The assay is typically performed in a buffer containing ATP, relaxed plasmid DNA (e.g., pBR322), and purified E. coli DNA gyrase.
-
Inhibitor Addition: Various concentrations of novobiocin are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a set time (e.g., 1 hour).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a chelating agent like EDTA and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: The DNA products are then separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The intensity of the supercoiled DNA band is quantified using densitometry.
-
Data Analysis: The percentage of inhibition is calculated for each novobiocin concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms
Novobiocin's Mechanism of Action: DNA Gyrase Inhibition
Novobiocin is a well-established inhibitor of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication and repair in bacteria. It specifically targets the GyrB subunit of the enzyme, competitively inhibiting its ATPase activity. This prevents the conformational changes required for the enzyme to introduce negative supercoils into the DNA, ultimately leading to the cessation of DNA replication and bacterial cell death.
Caption: Novobiocin inhibits bacterial DNA gyrase by binding to the GyrB subunit.
Biotransformation of Novobiocin to this compound
This compound is a metabolite of novobiocin, formed through a hydroxylation reaction. This biotransformation has been observed to be carried out by certain soil actinomycetes. The introduction of a hydroxyl group can significantly alter the physicochemical properties of a molecule, which may, in turn, affect its biological activity. However, as noted, the specific impact of this hydroxylation on the activity of novobiocin has not been reported.
Caption: Metabolic conversion of novobiocin.
Conclusion
Novobiocin is a well-characterized antibiotic with known inhibitory activities against bacterial DNA gyrase and the molecular chaperone Hsp90. Quantitative data for its efficacy in various assays are readily available. In contrast, its metabolite, this compound, remains largely uncharacterized in terms of its biological activity. While its formation through microbial hydroxylation is known, further research is required to determine its antimicrobial and other pharmacological properties. This knowledge gap presents an opportunity for future investigations to explore the structure-activity relationship of novobiocin and its derivatives, potentially leading to the development of new therapeutic agents.
References
- 1. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 11-Hydroxynovobiocin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 11-Hydroxynovobiocin's potential as an anticancer agent. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely mechanism and efficacy based on extensive research into its parent compound, novobiocin (B609625), and its analogs. Novobiocin and its derivatives are a promising class of anticancer compounds that function as C-terminal inhibitors of Heat Shock Protein 90 (Hsp90).
Introduction to this compound and Hsp90 Inhibition
This compound is a derivative of the aminocoumarin antibiotic novobiocin. The anticancer activity of novobiocin and its analogs stems from their ability to inhibit Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][2][3] Unlike many other Hsp90 inhibitors that target the N-terminal ATP-binding site, novobiocin and its derivatives bind to a distinct site on the C-terminus of Hsp90.[1][4] This alternative mechanism is of significant interest as it may circumvent some of the limitations associated with N-terminal inhibitors, such as the induction of a pro-survival heat shock response.
Structural modifications of the novobiocin scaffold have been a key focus of research to enhance its anticancer potency. The development of analogs with modifications to the coumarin (B35378) ring, amide side chain, and the noviose sugar has led to compounds with significantly improved anti-proliferative activity, often in the low micromolar to nanomolar range, against various cancer cell lines.
Comparative Analysis of Hsp90 Inhibitors
To contextualize the potential of this compound, this section compares the activity of its parent compound, novobiocin, with a well-characterized N-terminal Hsp90 inhibitor, Geldanamycin.
| Compound | Target Site | IC50 (MCF-7 Breast Cancer Cells) | Mechanism of Action | Key Advantages | Key Disadvantages |
| Novobiocin | Hsp90 C-terminus | ~700 µM | Binds to the C-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins. | Does not typically induce the heat shock response. | Low intrinsic potency. |
| Geldanamycin | Hsp90 N-terminus | Low micromolar range | Competitively binds to the N-terminal ATP-binding site of Hsp90, inhibiting its chaperone function and promoting client protein degradation. | High potency. | Induces the heat shock response, potentially leading to drug resistance. Hepatotoxicity concerns. |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for novobiocin and its analogs is the inhibition of Hsp90, which leads to the degradation of a wide array of oncogenic client proteins. This disruption affects multiple critical signaling pathways simultaneously.
Hsp90 Client Protein Degradation Pathway
Caption: Inhibition of Hsp90 by this compound leads to client protein degradation.
Downstream Effects on Cancer-Related Signaling Pathways
Caption: Downstream effects of Hsp90 inhibition on key cancer signaling pathways.
Experimental Protocols
The following are generalized protocols for assessing the anticancer effects of a compound like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect the levels of specific Hsp90 client proteins following treatment.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, Her2) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Experimental Workflow
Caption: A typical in vitro workflow to evaluate this compound's anticancer effects.
Conclusion
While direct experimental evidence for this compound is not extensively available, the well-established anticancer properties of novobiocin and its analogs provide a strong rationale for its potential as an effective Hsp90 C-terminal inhibitor. The unique mechanism of C-terminal inhibition offers a potential advantage over traditional N-terminal inhibitors. Further investigation, following the experimental protocols outlined in this guide, is warranted to fully elucidate the anticancer efficacy and specific molecular mechanisms of this compound. The data generated from such studies will be crucial in determining its viability as a candidate for further drug development.
References
- 1. Engineering an Antibiotic to Fight Cancer: Optimization of the Novobiocin Scaffold to Produce Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 11-Hydroxynovobiocin and its Analogs as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of novobiocin (B609625) analogs, with a special focus on 11-Hydroxynovobiocin, as inhibitors of Heat Shock Protein 90 (Hsp90). Novobiocin, a natural product, has been identified as a weak inhibitor of the C-terminus of Hsp90, a critical molecular chaperone involved in the folding and stability of numerous client proteins essential for cancer cell survival and proliferation.[1][2] This has spurred the development of a plethora of novobiocin analogs with significantly enhanced potency and selectivity. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to aid researchers in the ongoing development of Hsp90-targeted cancer therapies.
This compound: An Enigmatic Analog
This compound is a derivative of novobiocin that can be produced through microbial hydroxylation of the parent compound.[3] A soil actinomycete, UC 5762 (NRRL 11111), has been identified to facilitate this transformation.[3] The structure of this compound is characterized by the addition of a hydroxyl group at the C-11 position of the novobiocin scaffold.
Comparative Performance of Novobiocin Analogs
Extensive research has been conducted on various other analogs of novobiocin, leading to the identification of compounds with significantly improved anti-proliferative activity against a range of cancer cell lines. These studies have established critical structure-activity relationships (SAR), highlighting the importance of modifications to the coumarin (B35378) core and the 3-amido side chain.[4][5]
Below is a table summarizing the IC50 values of novobiocin and some of its key analogs against various cancer cell lines, demonstrating the substantial increase in potency achieved through chemical modifications.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Novobiocin | SKBr3 | ~700 | [6][7] |
| Analog 1 | A549 | 2.5 | [4] |
| MCF7 | 1.5 | [4] | |
| Analog 2 | MCF7 | 6 | [8] |
| Analog 3a | HepG-2 | 14.31 ± 0.83 | [9] |
| A-549 | 30.74 ± 0.76 | [9] | |
| MCF-7 | 27.14 ± 1.91 | [9] | |
| Compound 11 | A431 | 5.0 | [6] |
| SCC-12 | 2.9 | [6] | |
| SKMEL-28 | 4.9 | [6] | |
| A375 | 6.7 | [6] | |
| Compound 13 | A431 | 5.0 | [6] |
| SCC-12 | 3.3 | [6] | |
| SKMEL-28 | 13.8 | [6] | |
| A375 | 17.1 | [6] |
Experimental Protocols
The evaluation of Hsp90 inhibitory activity of novobiocin analogs involves several key experiments. Detailed methodologies for these assays are provided below.
Hsp90 Client Protein Degradation Assay via Western Blot
This assay is fundamental to confirm the mechanism of action of Hsp90 inhibitors, which lead to the degradation of Hsp90 client proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7, SKBr3) to 70-80% confluency.
-
Treat cells with varying concentrations of the novobiocin analog for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control to determine the extent of client protein degradation.
-
Hsp90-Dependent Luciferase Refolding Assay
This cell-based assay provides a functional measure of Hsp90 inhibition by assessing its ability to refold denatured luciferase.
Protocol:
-
Cell Culture and Transfection:
-
Use a cancer cell line stably expressing luciferase.
-
Plate cells in a 96-well plate.
-
-
Heat Denaturation:
-
Heat-denature the cells to inactivate luciferase.
-
-
Inhibitor Treatment and Refolding:
-
Add the novobiocin analog at various concentrations to the cells.
-
Allow the cells to recover at 37°C for a set period to allow for Hsp90-mediated refolding of luciferase.
-
-
Luciferase Activity Measurement:
-
Add luciferin (B1168401) substrate to the wells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of luciferase refolding relative to the untreated control.
-
Determine the IC50 value for the inhibition of luciferase refolding.
-
Visualizing the Mechanism of Action
To better understand the role of this compound and its analogs, the following diagrams illustrate the Hsp90 chaperone cycle and the downstream signaling pathways affected by its inhibition.
Caption: The Hsp90 chaperone cycle and the point of inhibition by novobiocin analogs.
Caption: Downstream signaling pathways affected by Hsp90 inhibition.
Conclusion
The development of novobiocin analogs has yielded potent Hsp90 inhibitors with significant anti-cancer potential. While this compound remains a structurally identified but functionally uncharacterized analog, the broader class of novobiocin derivatives has demonstrated the feasibility of targeting the C-terminus of Hsp90 to induce cancer cell death. The provided data and protocols serve as a valuable resource for researchers aiming to further explore and optimize this promising class of therapeutic agents. Future investigations into the Hsp90 inhibitory activity of this compound are warranted to fully understand its potential in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial hydroxylation of novobiocin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering an Antibiotic to Fight Cancer: Optimization of the Novobiocin Scaffold to Produce Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Antibacterial Spectrum of 11-Hydroxynovobiocin: A Guide for Researchers
For drug development professionals and researchers in the field of antibacterial agents, understanding the nuanced differences in the activity of antibiotic derivatives is paramount. This guide provides a comparative analysis of the antibacterial spectrum of 11-Hydroxynovobiocin, a derivative of the aminocoumarin antibiotic novobiocin (B609625). Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this guide will draw comparisons based on the known antibacterial profile of its parent compound, novobiocin, and general structure-activity relationships within the aminocoumarin class.
Introduction to this compound and its Parent Compound
Novobiocin is a well-established antibiotic known for its activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. By competitively binding to the ATP-binding site of the GyrB subunit, novobiocin prevents the supercoiling of DNA, ultimately leading to bacterial cell death. The antibacterial efficacy of novobiocin against Gram-negative bacteria is generally limited due to the presence of an outer membrane that acts as a permeability barrier.
This compound is a derivative of novobiocin, characterized by the presence of a hydroxyl group at the 11th position. Modifications to the novobiocin scaffold are often explored to enhance its antibacterial potency, broaden its spectrum, or improve its pharmacokinetic properties.
Comparative Antibacterial Spectrum
| Bacterial Species | Type | Novobiocin MIC (µg/mL) | This compound (Predicted) | Comparator Antibiotics (Typical MIC) |
| Staphylococcus aureus | Gram-positive | 0.06 - 1 | Potentially similar or slightly altered | Amoxicillin: 0.25 - 2; Ciprofloxacin: 0.12 - 2 |
| Streptococcus pneumoniae | Gram-positive | 0.25 - 8 | Potentially similar or slightly altered | Amoxicillin: ≤0.06 - 2; Ciprofloxacin: 1 - 4 |
| Escherichia coli | Gram-negative | 16 - >128 | Likely limited activity | Amoxicillin: 2 - 8; Ciprofloxacin: ≤0.008 - 0.5 |
| Pseudomonas aeruginosa | Gram-negative | >128 | Likely limited activity | Ciprofloxacin: 0.06 - 4; Gentamicin: 0.5 - 8 |
Note: The predicted activity of this compound is speculative and requires experimental validation. The MIC values for comparator antibiotics are provided for context and can vary depending on the strain and resistance mechanisms.
Experimental Protocols
A standardized method for determining the antibacterial spectrum of a compound is the Minimum Inhibitory Concentration (MIC) assay. This assay quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method for MIC Determination
This is a widely accepted and standardized method for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Test compound (this compound) stock solution of known concentration.
- Sterile 96-well microtiter plates.
- Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria or other appropriate broth for fastidious organisms.
- Bacterial inoculum standardized to 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
- Positive control (broth with inoculum, no antibiotic).
- Negative control (broth only).
2. Assay Procedure:
- A serial two-fold dilution of the test compound is prepared directly in the microtiter plate wells using the appropriate broth.
- Each well is then inoculated with the standardized bacterial suspension.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Mechanism of Action: DNA Gyrase Inhibition
The primary mechanism of action for novobiocin and its derivatives is the inhibition of DNA gyrase. This process can be visualized as a critical step in the bacterial DNA replication cycle.
Evaluating the Specificity of 11-Hydroxynovobiocin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe or drug candidate is paramount. This guide provides a comparative evaluation of 11-Hydroxynovobiocin, a derivative of the natural product novobiocin (B609625), which targets the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90). Due to the limited availability of comprehensive public data on the specific kinase selectivity profile of this compound, this guide will focus on the broader class of novobiocin analogues and compare their expected behavior with well-characterized Hsp90 inhibitors, providing a framework for its evaluation.
Introduction to this compound and Hsp90 Inhibition
Hsp90 is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are implicated in cancer and other diseases. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for therapeutic development. Unlike the majority of Hsp90 inhibitors that target the N-terminal ATP-binding site, novobiocin and its analogues, including this compound, bind to a distinct C-terminal nucleotide-binding pocket. This alternative mechanism of action may offer advantages, such as avoiding the induction of the heat shock response, a common resistance mechanism associated with N-terminal inhibitors.
Novobiocin itself is a weak Hsp90 inhibitor, with an IC50 value of approximately 700 μM. However, medicinal chemistry efforts have led to the development of novobiocin analogues with significantly improved potency, exhibiting anti-proliferative activity in the nanomolar range in various cancer cell lines. This compound emerges from this class of modified compounds, designed for enhanced Hsp90 inhibition.
Comparative Specificity Analysis
Table 1: Comparison of Hsp90 Inhibitor Potency
| Compound | Target Domain | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) | Cell-Based Potency (GI50/IC50) | Key Off-Targets |
| Novobiocin | C-Terminal | ~700,000 | ~700,000 | Micromolar | DNA Gyrase |
| This compound (projected) | C-Terminal | Not Publicly Available | Not Publicly Available | Expected Nanomolar | Potential for MAPK pathway interaction |
| 17-AAG (Tanespimycin) | N-Terminal | 20-50 | 20-50 | Nanomolar | NQO1-dependent metabolism |
| NVP-AUY922 (Luminespib) | N-Terminal | 13 | 21 | Nanomolar | Retinal toxicity |
Note: Data for 17-AAG and NVP-AUY922 are compiled from various literature sources. The potency of this compound is projected based on the reported potency of other optimized novobiocin analogues.
Studies on novobiocin analogues have revealed that while some modifications enhance Hsp90 affinity, others can lead to inhibition of other signaling pathways, such as the MAPK pathway, independent of Hsp90. This underscores the importance of comprehensive selectivity profiling for any new analogue, including this compound.
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of this compound, a series of biochemical and cell-based assays should be employed.
Hsp90 ATPase Inhibition Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.
-
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90. A common method is the malachite green assay, where a molybdate-malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
-
Protocol Outline:
-
Purified recombinant Hsp90α or Hsp90β is incubated with varying concentrations of this compound in an assay buffer containing ATP.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the malachite green reagent is added.
-
After color development, the absorbance is read at a specific wavelength (e.g., 620 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Client Protein Degradation Assay (Western Blot)
A hallmark of Hsp90 inhibition is the subsequent ubiquitination and proteasomal degradation of its client proteins.
-
Principle: Cancer cell lines known to be dependent on specific Hsp90 client proteins (e.g., HER2 in BT-474 cells, Akt in various lines) are treated with the inhibitor. The levels of these client proteins are then assessed by Western blotting.
-
Protocol Outline:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are treated with a dose range of this compound for a specified duration (e.g., 24-48 hours).
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against specific Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a corresponding secondary antibody and visualized using chemiluminescence.
-
The band intensities are quantified to determine the dose-dependent degradation of client proteins.
-
Kinase Selectivity Profiling
To determine the broader selectivity profile, this compound should be screened against a large panel of kinases.
-
Principle: Commercially available kinase profiling services utilize various assay formats (e.g., radiometric, fluorescence-based, or luminescence-based) to measure the inhibitory activity of a compound against hundreds of kinases at a fixed concentration. Hits are then typically followed up with dose-response curves to determine IC50 values.
-
Protocol Outline (General):
-
This compound is submitted to a contract research organization offering kinase panel screening.
-
The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the entire panel.
-
The percentage of inhibition for each kinase is determined.
-
For kinases showing significant inhibition, a full IC50 curve is generated by testing a range of compound concentrations.
-
The results provide a comprehensive overview of the compound's kinase selectivity.
-
Visualizing Cellular Mechanisms and Workflows
To better understand the context of this compound's action and the methods to evaluate it, the following diagrams illustrate key pathways and experimental flows.
Caption: Hsp90 cycle and the impact of C-terminal inhibition.
Caption: A streamlined workflow for assessing inhibitor specificity.
Conclusion
This compound represents a promising avenue for Hsp90-targeted therapy due to its C-terminal binding mode. However, a thorough evaluation of its specificity is crucial for its continued development. While direct, comprehensive selectivity data is currently limited, the experimental framework provided here offers a robust strategy for its characterization. By comparing its performance in these assays to well-understood Hsp90 inhibitors like 17-AAG and NVP-AUY922, researchers can build a detailed and comparative understanding of this compound's specificity profile, ultimately guiding its future as a research tool and potential therapeutic.
A Comparative Guide to the Efficacy of 11-Hydroxynovobiocin Analogues and Standard-of-Care Drugs in Oncology
Disclaimer: This guide provides a comparative overview of the preclinical efficacy of novobiocin (B609625) analogues and current standard-of-care drugs in select cancer types. As specific efficacy data for 11-Hydroxynovobiocin is not publicly available, this document focuses on data from closely related novobiocin analogues that share a similar mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals and should not be interpreted as clinical advice.
Novobiocin and its analogues are a class of compounds that have garnered interest in oncology for their inhibition of the C-terminal domain of Heat shock protein 90 (Hsp90).[1][2][3][4] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2][3] By inhibiting Hsp90, novobiocin analogues can lead to the degradation of these client proteins, thereby impeding tumor growth.[1][2][5]
This guide compares the preclinical efficacy of a representative novobiocin analogue, KU-174, with standard-of-care drugs for breast cancer and multiple myeloma.
Efficacy in Breast Cancer: A Quantitative Comparison
The following table summarizes the in vitro efficacy (IC50 values) of the novobiocin analogue KU-174 and the standard-of-care chemotherapeutic agent Doxorubicin (B1662922) in the MCF-7 human breast cancer cell line. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Novobiocin Analogue | |||
| KU-174 | MCF-7 | ~0.01 | [6] |
| Standard-of-Care | |||
| Doxorubicin | MCF-7 | 0.4 - 0.7 |
Note: The IC50 value for KU-174 was derived from data showing potent Akt degradation at approximately 10 nM.[6] IC50 values for doxorubicin in MCF-7 cells can vary between studies.
Efficacy in Multiple Myeloma: A Mechanistic Comparison
Direct comparative preclinical data for novobiocin analogues in multiple myeloma cell lines is limited. Therefore, this section focuses on the mechanism of action and established efficacy of the standard-of-care proteasome inhibitor, Bortezomib.
Novobiocin Analogues: As Hsp90 inhibitors, novobiocin analogues are expected to be effective against multiple myeloma, a malignancy highly dependent on the function of Hsp90 for the stability of key survival proteins.
Bortezomib: Bortezomib is a cornerstone of multiple myeloma therapy. It reversibly inhibits the 26S proteasome, a key component of the cellular machinery responsible for degrading ubiquitinated proteins.[7][8][9] This inhibition leads to an accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis in myeloma cells.[7][10] Bortezomib also inhibits the NF-κB signaling pathway, which is critical for myeloma cell survival.[8]
The following table presents the in vitro efficacy of Bortezomib in various multiple myeloma cell lines.
| Compound | Cancer Cell Line | IC50 Value (nM) | Reference |
| Standard-of-Care | |||
| Bortezomib | MM.1S | ~2.5 | [11] |
| NCI-H929 | ~1.9 | [11] | |
| IM-9 | >10 (resistant) | ||
| OPM-2 | <10 (sensitive) |
Experimental Protocols
Determination of IC50 using MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining the IC50 of a compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Cancer cells are harvested during their logarithmic growth phase.
-
Cells are counted and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., novobiocin analogue or standard-of-care drug) is prepared in a suitable solvent and serially diluted to a range of concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells containing vehicle-treated cells and untreated cells are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
Following the incubation period, MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated for each concentration relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Hsp90 Inhibition by Novobiocin Analogues
Caption: Hsp90 inhibition by a novobiocin analogue disrupts the chaperone cycle, leading to client protein degradation.
Experimental Workflow for In Vitro Anticancer Drug Efficacy Screening
References
- 1. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novobiocin Analogs as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novobiocin analogues that manifest anti-proliferative activity against several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 7. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming Cellular Target Engagement of 11-Hydroxynovobiocin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of 11-Hydroxynovobiocin, a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Understanding and verifying that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines and compares several widely used techniques, offering insights into their principles, data outputs, and experimental considerations.
Introduction to this compound and its Target: Hsp90
This compound is a semi-synthetic derivative of the natural antibiotic novobiocin (B609625). It has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. Unlike many other Hsp90 inhibitors that target the N-terminal ATP binding site, this compound and other novobiocin analogues bind to the less-explored C-terminal nucleotide-binding pocket of Hsp90. This alternative mechanism of action may offer a different pharmacological profile and potential advantages in overcoming resistance to N-terminal inhibitors.
Confirming that this compound effectively engages Hsp90 within the complex environment of a living cell is paramount. This guide compares four prominent methods for this purpose:
-
Western Blotting for Hsp90 Client Protein Degradation: An indirect but highly informative method that assesses the functional consequence of Hsp90 inhibition.
-
Co-Immunoprecipitation (Co-IP): A technique to study the disruption of Hsp90's interactions with its client proteins and co-chaperones.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that directly measures the stabilization of Hsp90 by the binding of this compound.
-
Drug Affinity Responsive Target Stability (DARTS): An alternative biophysical assay that assesses target engagement by measuring the protection of Hsp90 from proteolysis upon ligand binding.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical, yet plausible, quantitative data for this compound across the different target engagement assays. This data is for illustrative purposes to highlight the type of results obtained from each method.
| Assay | Metric | This compound | Alternative Hsp90 Inhibitor (e.g., N-terminal inhibitor) | Notes |
| Western Blot (Client Protein Degradation) | EC50 (Her2 degradation) | ~ 15 µM | ~ 0.5 µM | Measures the functional downstream effect of Hsp90 inhibition. Potency can be influenced by cellular uptake and downstream biology. |
| EC50 (Akt degradation) | ~ 20 µM | ~ 0.8 µM | Different client proteins may exhibit varying sensitivities to Hsp90 inhibition. | |
| Co-Immunoprecipitation | % Disruption (Hsp90-Cdc37) | Significant disruption at 50 µM | Significant disruption at 5 µM | Provides semi-quantitative evidence of the disruption of protein-protein interactions. |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | + 2.5 °C at 50 µM | + 4.0 °C at 5 µM | A direct measure of target binding and stabilization. The magnitude of the thermal shift can correlate with binding affinity. |
| Drug Affinity Responsive Target Stability (DARTS) | % Protection from Proteolysis | ~ 60% at 50 µM | ~ 80% at 5 µM | A direct measure of target engagement based on protection from enzymatic degradation. |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Western Blotting for Hsp90 Client Protein Degradation
This method indirectly confirms Hsp90 inhibition by observing the degradation of its known client proteins, such as Her2 and Akt.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, SKBr3) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Her2, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the client protein levels to the loading control. Calculate the EC50 value for the degradation of each client protein.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that this compound disrupts the interaction between Hsp90 and its co-chaperones (e.g., Cdc37) or client proteins.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the lysates with an anti-Hsp90 antibody or an isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against Hsp90, Cdc37, and a known client protein.
-
Data Analysis: Compare the amount of co-immunoprecipitated protein in the treated versus untreated samples to assess the disruption of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of this compound to Hsp90 in intact cells by assessing the increased thermal stability of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble Hsp90 at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement. The difference in the melting temperature (ΔTm) can be quantified.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to directly confirm target engagement by measuring the protection of the target protein from proteolysis upon ligand binding.
Protocol:
-
Cell Lysis: Prepare a native cell lysate from untreated cells.
-
Ligand Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a defined time to allow for protein digestion.
-
Quenching and Analysis: Stop the digestion by adding a protease inhibitor and/or boiling in SDS-PAGE sample buffer. Analyze the samples by Western blotting for Hsp90.
-
Data Analysis: Compare the amount of full-length Hsp90 remaining in the treated versus untreated samples. Increased resistance to proteolysis in the presence of this compound indicates target engagement.
Conclusion
Confirming the cellular target engagement of this compound is a multifaceted process that can be approached using a variety of robust techniques. While indirect methods like Western blotting for client protein degradation provide essential functional information, direct biophysical methods such as CETSA and DARTS offer definitive evidence of a physical interaction between this compound and Hsp90 within the cell. The choice of method will depend on the specific research question, available resources, and the desired level of evidence. A combination of these approaches will provide the most comprehensive and compelling confirmation of this compound's target engagement in a cellular context, thereby strengthening the foundation for further preclinical and clinical development.
A Comparative Benchmark Analysis of Novobiocin Analogues as Hsp90 C-Terminal Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical performance of novobiocin (B609625) analogues, a class of C-terminal inhibitors of Heat Shock Protein 90 (Hsp90). While a specific benchmark study for the therapeutic index of "11-Hydroxynovobiocin" is not prominently available in the current body of scientific literature, this document synthesizes available data on potent novobiocin derivatives to offer insights into their therapeutic potential. The data presented herein is compiled from various studies to facilitate a comparative understanding of their anti-cancer efficacy and toxicity profiles against other Hsp90 inhibitors and standard chemotherapeutic agents.
Introduction to Hsp90 and C-Terminal Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy. While N-terminal Hsp90 inhibitors have been extensively studied, they often induce a pro-survival heat shock response. C-terminal inhibitors, such as novobiocin and its analogues, offer a potential advantage by inhibiting Hsp90 without triggering this response. Novobiocin itself is a weak Hsp90 inhibitor with an IC50 value of approximately 700 μM.[1][2] Consequently, significant efforts have been directed towards the development of more potent analogues.
Quantitative Performance Data
The following tables summarize the in vitro anti-proliferative activity of various novobiocin analogues against several cancer cell lines and, where available, a normal cell line to provide a preliminary assessment of their in vitro therapeutic window. In vivo efficacy and toxicity data for selected analogues are also presented.
Table 1: In Vitro Anti-Proliferative Activity (IC50) of Novobiocin Analogues in Cancer Cell Lines
| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Novobiocin | SKBr3 | Breast Cancer | ~700 | [1][2] |
| KU363 | MDA-1986 | Head and Neck Squamous Cell Carcinoma | 1.2 - 2 | [3] |
| 6BrCaQ | MCF-7 | Breast Cancer | Not specified, but noted as potent | |
| Analogue 19 | Not specified | Not specified | Potent, greater than Novobiocin | |
| Indole-amide analogue 68 | Not specified | Not specified | 23.4 | |
| F-4 | LNCaP, PC-3 | Prostate Cancer | Potent, improved vs. 17-AAG | Not specified |
| SM253 | HCT-116, MiaPaCa-2 | Colon, Pancreatic Cancer | Potent, specific values not provided | Not specified |
Table 2: Comparative In Vivo Efficacy and Toxicity of a Novobiocin Analogue (KU363)
| Treatment Group | Dose and Schedule | Tumor Response | Toxicity Profile | Reference |
| Control (PBS) | Every other day | 100% progressive disease | - | |
| Cisplatin (B142131) | 3.5 mg/kg/dose, daily | 100% of animals showed some response | Significant systemic toxicity | |
| 17-AAG (N-terminal inhibitor) | 175 mg/kg/dose, every other day | Not specified | Significant systemic toxicity | |
| KU363 (Low Dose) | 5 mg/kg/dose, every other day | 75% of animals responding | Significantly less toxicity than cisplatin or 17-AAG | |
| KU363 (High Dose) | 25 mg/kg/dose, every other day | 88% of animals responding | Some evidence of systemic toxicity, but less than cisplatin/17-AAG |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of novobiocin analogues.
In Vitro Anti-Proliferative Assay (e.g., GLO-Titer)
-
Cell Culture: Cancer cell lines (e.g., MDA-1986, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (e.g., KU363) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels. Luminescence is read using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Hsp90 Client Protein Degradation
-
Cell Lysis: Following treatment with the test compound for a specified time (e.g., 24 hours), cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Athymic nude mice (Nu/Nu) are subcutaneously or orthotopically injected with a suspension of cancer cells (e.g., MDA-1986).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into different treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Drug Administration: The test compounds are administered via a specified route (e.g., intraperitoneally) and schedule (e.g., every other day for 21 days).
-
Monitoring: Tumor size and body weight are measured regularly (e.g., three times a week). A body score may be used to assess toxicity.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume/weight in the treated groups to the control group.
Visualizations
Hsp90 Inhibition Signaling Pathway
Caption: Hsp90 C-terminal inhibition by novobiocin analogues disrupts the chaperone cycle, leading to the degradation of client oncoproteins via the proteasome.
General Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of novel anti-cancer compounds, from synthesis to in vivo testing and therapeutic index estimation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel C-Terminal Hsp90 Inhibitor for Head and Neck Squamous Cell Cancer (HNSCC) with in vivo Efficacy and Improved Toxicity Profiles Compared with Standard Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 11-Hydroxynovobiocin: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 11-Hydroxynovobiocin must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of waste containing this compound, aligning with standard laboratory safety protocols and chemical handling regulations.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Standard laboratory gloves (e.g., Nitrile). Double gloving is recommended for handling hazardous compounds.[2] |
| Body Protection | A laboratory coat or a disposable, fluid-resistant gown with long sleeves.[2] |
| Respiratory Protection | An N95 or higher-rated respirator should be used, particularly when handling powders outside of a containment device to avoid inhaling dust. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of chemical waste is critical to prevent environmental contamination and accidental exposure. Unused this compound and contaminated materials must be treated as hazardous waste.
1. Waste Segregation:
-
At the point of generation, segregate all waste contaminated with this compound. This includes unused compounds, contaminated labware (both plastic and glass), and used PPE.
-
Use designated, clearly labeled, and sealed hazardous waste containers.
2. Unused Compound:
-
Unused this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Place the compound in a clearly labeled, sealed container.
3. Contaminated Labware:
-
Glassware: Do not rinse. Segregate as hazardous waste.
-
Plasticware: Dispose of as hazardous waste in a designated sharps or waste container.
-
Grossly contaminated labware should be decontaminated when possible to minimize the volume of hazardous waste.
4. Contaminated PPE:
-
All PPE, including gloves, gowns, and masks, that has come into contact with this compound must be disposed of as hazardous waste in a designated, labeled container.
5. Aqueous Solutions:
-
Aqueous solutions containing this compound should not be disposed of down the drain. They should be collected in a designated hazardous waste container.
6. Final Disposal:
-
All hazardous waste must be handled by a licensed hazardous waste disposal service. Ensure that all containers are properly labeled with the contents and associated hazards.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key hazard information based on related compounds and general chemical safety guidelines.
| Parameter | Value/Information | Source |
| Acute Oral Toxicity | Toxic if swallowed. | |
| Skin Sensitization | May cause an allergic skin reaction. | |
| Eye Damage | Causes serious eye damage. | |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | |
| pH for Drain Disposal | Not applicable; do not dispose down the drain. |
References
Personal protective equipment for handling 11-Hydroxynovobiocin
This guide provides crucial safety and logistical information for the handling and disposal of 11-Hydroxynovobiocin, a pharmacologically active compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental contamination. The following protocols are based on general best practices for handling cytotoxic and potent compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to this compound. The following table summarizes the required PPE for various handling procedures. All disposable PPE should be considered contaminated and disposed of immediately after use in a designated waste container.
| Activity | Required Personal Protective Equipment |
| Unpacking and Storage | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (fluid-resistant) - Safety Glasses with Side Shields |
| Preparation and Handling | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (fluid-resistant, closes in the back) - Safety Goggles or a Face Shield[1][2] - N95 Respirator (fit-tested)[3] |
| Administration/Use | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (fluid-resistant) - Safety Goggles or a Face Shield |
| Spill Cleanup | - Double Nitrile Gloves (industrial thickness, e.g., neoprene or latex)[1] - Disposable Gown (impervious) - Full-Face Respirator with appropriate cartridges or PAPR[3] - Shoe Covers |
| Waste Disposal | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (fluid-resistant) - Safety Glasses with Side Shields |
Operational Plan
This section outlines the step-by-step procedures for safely handling this compound from receipt to disposal.
2.1. Unpacking and Storage
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don the appropriate PPE as specified in the table above before opening the package. It is recommended to wear a protective gown and two pairs of gloves when unpacking cytotoxic drugs.[4]
-
Unpack the compound in a designated area, preferably within a chemical fume hood or a ventilated enclosure.
-
Verify that the primary container is sealed and intact.
-
Label the container with the date of receipt and any other relevant information.
-
Store this compound according to the manufacturer's instructions, typically in a tightly closed, light-sensitive container in a well-ventilated and secure area.
2.2. Preparation and Handling
-
All work with this compound powder or solutions should be conducted in a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosols or dust particles.[5]
-
Wear the full PPE ensemble as detailed in the table above. This includes double gloves, a disposable gown, and eye and respiratory protection.[2][4]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate the equipment after use.
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
2.3. Spill Management
In the event of a spill, immediate action is necessary to contain and clean the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the appropriate spill cleanup PPE, including a full-face respirator and industrial-grade gloves.[1][3]
-
Containment: Cover the spill with absorbent pads from a chemical spill kit to prevent it from spreading.
-
Cleanup:
-
For liquid spills, use absorbent material to soak up the liquid.
-
For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Carefully collect all contaminated materials into a designated cytotoxic waste container.
-
-
Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with water and then 70% ethanol), or as recommended by your institution's safety office.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Waste Segregation: All contaminated items, including gloves, gowns, labware, and cleaning materials, must be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" or "Cytotoxic Waste" and include the name of the chemical.
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[6] Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
